molecular formula C9H13NO2 B1386587 2-Methoxy-5-methoxymethyl-phenylamine CAS No. 1036445-13-2

2-Methoxy-5-methoxymethyl-phenylamine

Cat. No.: B1386587
CAS No.: 1036445-13-2
M. Wt: 167.2 g/mol
InChI Key: XWEKCSOVTKJOEA-UHFFFAOYSA-N
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Description

2-Methoxy-5-methoxymethyl-phenylamine is a substituted aniline derivative of significant interest in synthetic and medicinal chemistry as a versatile chemical building block. While specific biological data for this compound is not widely published, its structural features are commonly found in compounds designed for pharmaceutical and agrochemical research. The aniline (phenylamine) moiety allows for diverse functionalization, making it a valuable precursor in the synthesis of more complex molecules. The methoxy and methoxymethyl substituents on the aromatic ring can influence the compound's electronic properties, lipophilicity, and binding affinity, which are critical parameters in drug design. This amine is primarily used as a key synthetic intermediate. Its structure suggests potential application in the development of compounds for central nervous system (CNS) targets, given that similar 2,5-dimethoxy-substituted phenethylamines and phenylpiperidines are investigated as selective serotonin (5-HT) receptor agonists . Furthermore, aniline derivatives are frequently employed in the synthesis of dyes, pigments, and functional materials . Researchers may utilize this compound in the development of novel ligands for G-protein coupled receptors (GPCRs) or as a scaffold for constructing libraries for high-throughput screening. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-methoxy-5-(methoxymethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-11-6-7-3-4-9(12-2)8(10)5-7/h3-5H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWEKCSOVTKJOEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Safety & Handling Guide: 2-Methoxy-5-methoxymethyl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the safety, handling, and sourcing protocols for 2-Methoxy-5-methoxymethyl-phenylamine (CAS: 1036445-13-2).

Core Directive: The "Missing" SDS Problem

In advanced drug discovery—specifically within the synthesis of EGFR tyrosine kinase inhibitors (TKIs)—researchers often encounter specialized intermediates where a public, standardized Safety Data Sheet (SDS) is either generic or unavailable.

2-Methoxy-5-methoxymethyl-phenylamine is one such "orphan" intermediate. While structurally related to common anilines, its specific methoxymethyl substitution alters its lipophilicity and metabolic stability. This guide serves as a Predictive Hazard Profile and Handling Protocol , bridging the gap between a standard SDS and a practical laboratory whitepaper.

Substance Identification & Verification

Before handling, you must validate the identity of your material. Aniline derivatives are prone to oxidation; a darkened sample indicates degradation.

Chemical Identity Table
ParameterTechnical Specification
Chemical Name 2-Methoxy-5-methoxymethyl-phenylamine
Common Synonyms 5-(Methoxymethyl)-2-methoxyaniline; 3-Amino-4-methoxybenzyl methyl ether
CAS Number 1036445-13-2
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Structural Class Di-substituted Aniline / Benzyl Ether
Physical State Solid (typically off-white to pale brown powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2][3]
Analytical Validation (Self-Validating Protocol)

Do not rely solely on the label. Perform a simplified identity check upon receipt:

  • TLC: Silica gel; 50% EtOAc/Hexane. Aniline derivatives stain strongly with Ninhydrin (purple/red) or p-Anisaldehyde (varied).

  • 1H NMR Check: Look for the diagnostic singlets:

    • ~3.8 ppm (Methoxy, -OCH₃)

    • ~3.3 ppm (Methoxymethyl ether, -CH₂OCH ₃)

    • ~4.3 ppm (Benzylic, -CH ₂OCH₃)

Predictive Hazard Profiling (SAR Analysis)

Note: Specific toxicological data for CAS 1036445-13-2 is limited. The following risk assessment is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., p-Cresidine, 2-Methoxy-5-methylaniline).

GHS Classification (Estimated)

Based on the Read-Across Method from homologous anilines:

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Sensitization: Category 1 (H317) – May cause an allergic skin reaction.

  • Germ Cell Mutagenicity: Category 2 (H341) – Suspected of causing genetic defects. (Common in electron-rich anilines).

  • Eye Irritation: Category 2A (H319) – Causes serious eye irritation.

The "Methoxymethyl" Factor

The methoxymethyl (MOM) group is an ether linkage. While generally stable, under strong acidic conditions (often used in TKI synthesis), it can hydrolyze to release formaldehyde (a known carcinogen) and the corresponding benzyl alcohol.

  • Risk: Incompatible with strong Lewis acids without ventilation.

  • Metabolism: In vivo, this moiety can be metabolically labile, potentially altering the toxicity profile compared to simple methyl-anilines.

Engineering Controls & Personal Protective Equipment (PPE)

Decision Matrix: Handling & Containment

The following diagram illustrates the decision logic for handling this compound based on quantity and state.

SafetyMatrix Start Quantity Required? SmallScale < 100 mg (Analytical) Start->SmallScale LargeScale > 1 g (Synthesis) Start->LargeScale Control1 Fume Hood (Class II) Nitrile Gloves (Double) SmallScale->Control1 Standard Risk Control2 Glovebox / Isolator Tyvek Sleeves + N95/P100 LargeScale->Control2 High Potency Risk Waste Segregated Solid Waste (Non-Halogenated) Control1->Waste Control2->Waste

Caption: Risk-based containment strategy for CAS 1036445-13-2. High-quantity handling requires isolation due to potential sensitization.

Specific PPE Recommendations[1][4][5][6][7]
  • Gloves: Do not use Latex. Use Nitrile (minimum 0.11 mm thickness) . For periods >15 mins, use Silver Shield/Laminate gloves as aniline derivatives can permeate nitrile over time.

  • Respiratory: If handling powder outside a hood (never recommended), a P3/P100 particulate filter combined with an Organic Vapor (OV) cartridge is required due to the amine functionality.

Experimental Protocol: Safe Solubilization

Anilines are notoriously difficult to clean up once spilled due to their oily nature and staining potential. This protocol minimizes exposure risk during stock solution preparation.

Objective: Prepare a 10 mM stock in DMSO for biological assay.

  • Weighing:

    • Use an anti-static gun on the weighing boat.

    • Weigh inside the fume hood using a draft shield.

    • Critical: Do not use a spatula to return excess powder to the original bottle. Discard excess as hazardous waste to prevent cross-contamination.

  • Dissolution:

    • Add DMSO slowly down the side of the vial.

    • Vortex with the cap tightly sealed and wrapped in Parafilm.

    • Observation: The solution should be clear. If it turns dark brown/black within minutes, the DMSO may be acidic or the compound is oxidized.

  • Storage:

    • Store at -20°C.

    • Argon Purge: Always backfill the headspace with Argon or Nitrogen before re-sealing to prevent oxidation (N-oxide formation).

Emergency Response & Spills

Spill Cleanup Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area Spill->Evacuate PPE Don PPE (Double Nitrile, Goggles) Evacuate->PPE Absorb Absorb with Sand/Vermiculite (DO NOT use paper towels) PPE->Absorb Neutralize Wipe with weak acid (1% HCl or Vinegar) Absorb->Neutralize Dispose Hazardous Waste (Toxic) Neutralize->Dispose

Caption: Emergency response workflow. Note the use of weak acid for neutralization of the amine residue.

First Aid:

  • Eye Contact: Rinse for 15 minutes.[4] The methoxy group increases lipophilicity, making the compound harder to flush out than simple salts.

  • Skin Contact: Wash with soap and water.[4] Do not use alcohol (ethanol/IPA) to wash skin; this enhances transdermal absorption of anilines.

Sourcing the Official SDS

As an AI, I cannot generate a downloadable PDF, but I can direct you to the authoritative sources where this specific document resides.

Step-by-Step Download Protocol:

  • Primary Supplier Databases:

    • Visit Arctom Scientific or Ambeed (Major suppliers for this CAS).

    • Search "1036445-13-2".

    • Look for the "Documents" or "Safety" tab.

  • Requesting from Custom Synthesis Houses:

    • If you ordered this as a custom synthesis, the CRO (Contract Research Organization) is legally required to provide an SDS (even a provisional one) under REACH/OSHA regulations.

    • Email Template: "Subject: SDS Request for CAS 1036445-13-2. Please provide the GHS-compliant Safety Data Sheet and Certificate of Analysis emphasizing impurity profile (specifically nitro- precursors)."

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1036445-13-2. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Harmonized classification and labelling of aniline derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1003). Retrieved from [Link]

  • Arctom Scientific.Product Catalog: 2-Methoxy-5-methoxymethyl-phenylamine. (Verified Supplier Source).

Sources

Technical Guide: Toxicity and Handling of Methoxy-Aniline Derivatives (Anisidines)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Hazard

Methoxy-aniline derivatives, commonly known as anisidines , represent a deceptively dangerous class of aromatic amines. While often treated with the same general precautions as aniline, anisidines—particularly the ortho- isomer —possess a dual-threat toxicity profile: acute hematotoxicity (methemoglobinemia) and chronic carcinogenicity (bladder cancer).

The Critical Insight: The greatest risk in the laboratory is not inhalation, but dermal absorption . Anisidines are lipophilic liquids (or low-melting solids) that readily permeate standard laboratory nitrile gloves. A researcher can suffer significant systemic toxicity without ever inhaling vapors, purely through "invisible" skin contact.

This guide moves beyond the Safety Data Sheet (SDS) to provide a mechanistic understanding of toxicity and a self-validating protocol for safe handling.

Chemical Identity and Isomeric Variance

While o-, m-, and p-anisidine share the same molecular formula (


), their toxicological profiles diverge significantly due to steric hindrance and metabolic activation pathways.
Table 1: Physicochemical and Toxicological Comparison
Featureo-Anisidine (2-Methoxyaniline)p-Anisidine (4-Methoxyaniline)m-Anisidine (3-Methoxyaniline)
CAS Number 90-04-0104-94-9536-90-3
Physical State Liquid (yellow/reddish)Solid (crystal), melts ~57°CLiquid
Carcinogenicity (IARC) Group 2A (Probable Carcinogen)Group 3 (Not Classifiable)Not Classifiable
Primary Acute Risk Methemoglobinemia & Bladder CancerNeurotoxicity & MethemoglobinemiaMethemoglobinemia
OSHA PEL 0.5 mg/m³ (Skin )0.5 mg/m³ (Skin )N/A (Treat as o-isomer)
Odor Threshold Poor warning propertiesFaint, amine-likePoor warning properties

Critical Note: Do not assume p-anisidine is "safe" because it is a solid. It melts at modest temperatures and sublimes; dust inhalation is a potent vector for neurotoxicity.

Toxicological Mechanisms: The "Why"

To implement effective controls, one must understand the metabolic fate of anisidines. The toxicity is not intrinsic to the parent molecule but is driven by bioactivation in the liver.

The Dual Pathway: Hemolysis vs. Mutagenesis

Upon entry (dermal or inhalation), anisidines undergo N-hydroxylation via Cytochrome P450 enzymes (primarily CYP2E1 and CYP1A2).

  • The Methemoglobin Pathway (Acute): The N-hydroxy metabolite enters a redox cycle, oxidizing Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ). This strips the blood of its oxygen-carrying capacity, leading to "chocolate blood," cyanosis, and cellular hypoxia.[1]
  • The Genotoxic Pathway (Chronic): Specifically for o-anisidine, the N-hydroxylated metabolite can form a reactive nitrenium ion. This electrophile covalently binds to DNA (forming adducts), particularly in the bladder urothelium, initiating carcinogenesis.

Visualization: Metabolic Activation Pathway

AnisidineMetabolism Anisidine Anisidine (Parent Compound) CYP Liver CYP450 (CYP2E1 / CYP1A2) Anisidine->CYP NHydroxy N-hydroxylanisidine (Reactive Metabolite) CYP->NHydroxy N-hydroxylation MetHb Methemoglobinemia (Fe2+ -> Fe3+) Acute Hypoxia NHydroxy->MetHb Redox Cycling DNA Nitrenium Ion -> DNA Adducts (Bladder Cancer) NHydroxy->DNA Covalent Binding (o-isomer dominant) Excrete Conjugation & Excretion NHydroxy->Excrete Detoxification

Figure 1: The metabolic bifurcation of anisidine.[2] Note that the DNA adduct pathway is most prevalent in the ortho-isomer, explaining its specific carcinogenicity classification.

Hierarchy of Controls & Handling Protocols

Standard laboratory practices are insufficient for anisidines due to their high skin permeability. The following protocols are non-negotiable for safe handling.

Engineering Controls
  • Primary: All weighing and transfer of solids (p-anisidine) or liquids (o-anisidine) must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • Secondary: Use absorbent bench liners (plastic-backed) to capture micro-drips. Anisidine stains are difficult to remove and serve as a persistent contact hazard.

PPE: The "Double-Glove" Strategy

Scientific Rationale: Anisidines can permeate thin nitrile rubber in <15 minutes. Once inside the glove, the occlusion effect increases skin absorption rates by up to 10x.

Required Protocol:

  • Inner Glove: High-dexterity Nitrile (inspection layer).

  • Outer Glove: Silver Shield® (Laminate) or Viton®/Butyl .

    • Why? Laminate films provide >480 minutes of breakthrough time against aromatic amines.

    • Alternative: If laminate is too clumsy for fine work, use double-layered heavy nitrile (minimum 8 mil total) and change every 15 minutes of active handling.

Decontamination and Waste
  • Glassware: Rinse with dilute HCl (converts amine to water-soluble hydrochloride salt) before removing from the hood.

  • Spills: Do not wipe with paper towels alone.

    • Cover with sand/vermiculite.

    • Scoop into a jar.

    • Wipe surface with 10% HCl, then soap and water.

Visualization: Safe Handling Workflow

HandlingProtocol cluster_PPE 1. PPE Selection cluster_Eng 2. Engineering Controls cluster_Waste 3. Decontamination Start Start: Anisidine Handling GloveCheck Task Duration > 10 mins? Start->GloveCheck Laminate REQUIRED: Silver Shield / Laminate Gloves GloveCheck->Laminate Yes DoubleNitrile Double Nitrile (Change every 15m) GloveCheck->DoubleNitrile No Hood Fume Hood / Balance Enclosure (Face Velocity > 100 fpm) Laminate->Hood DoubleNitrile->Hood Liner Plastic-Backed Bench Liner Hood->Liner AcidRinse Rinse Glassware w/ 5% HCl (Form Soluble Salt) Liner->AcidRinse Dispose Solid/Liquid HazWaste AcidRinse->Dispose

Figure 2: Decision logic for PPE selection and decontamination workflow. Note the acid rinse step to neutralize lipophilicity.

Emergency Response: Methemoglobinemia

If exposure occurs, standard First Aid is insufficient. You must recognize the specific signs of methemoglobinemia.

Recognition
  • Early Signs: Headache, fatigue, dizziness (often mistaken for dehydration or stress).

  • Distinctive Sign: Cyanosis (blue/gray lips and nail beds) occurring without respiratory distress. The blood is physically changing color due to oxidation.

  • Late Signs: Confusion, cardiac arrhythmia, seizure.

Medical Management (For the Site Physician)
  • Immediate: Remove contaminated clothing and wash skin with soap and water (speed is critical).

  • Antidote: Methylene Blue (1-2 mg/kg IV).

    • Mechanism:[2][3][4] Methylene blue acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of

      
       back to 
      
      
      
      .
    • Contraindication:G6PD Deficiency . Administering Methylene Blue to G6PD-deficient patients can cause severe hemolysis. Screen if possible; if status is unknown and hemolysis is suspected, alternative treatments (exchange transfusion or hyperbaric oxygen) may be required.

References

  • International Agency for Research on Cancer (IARC). (2020).[4] Some Aromatic Amines and Related Compounds.[1][4][5][6][7][8] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 127.[9] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2024). Pocket Guide to Chemical Hazards: o-Anisidine. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: Anisidine (o-isomer). United States Department of Labor. [Link]

  • Stiborová, M., et al. (2005). Identification of a genotoxic mechanism for the carcinogenicity of the environmental pollutant and suspected human carcinogen o-anisidine.[9] International Journal of Cancer, 116(5), 667-678. [Link]

  • Bradberry, S. M. (2003). Occupational methaemoglobinaemia.[1] Mechanisms of production, features, diagnosis and management.[10] Toxicological Reviews, 22(1), 13-27. [Link]

Sources

Literature review on 2-Methoxy-5-methoxymethyl-phenylamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1036445-13-2 Chemical Name: 2-Methoxy-5-(methoxymethyl)aniline Formula: C


H

NO

Molecular Weight: 167.21 g/mol

Executive Summary

This technical guide details the robust synthesis of 2-Methoxy-5-methoxymethyl-phenylamine , a critical aniline intermediate used in the development of third-generation EGFR tyrosine kinase inhibitors (TKIs) and other small-molecule pharmacophores.

The synthesis strategy prioritizes regiochemical fidelity by utilizing 4-methoxy-3-nitrobenzaldehyde as the starting material. This route circumvents the regioselectivity challenges associated with direct nitration of benzyl ether precursors, ensuring high isomeric purity (>98%). The protocol is broken down into three unit operations: selective reduction, Williamson ether synthesis, and chemoselective nitro reduction.

Retrosynthetic Analysis

The strategic disconnection relies on preserving the 1,2,4-substitution pattern established in the commercially available nitro-aldehyde precursor.

  • Target: Aniline functionality (via Nitro reduction).

  • Intermediate 1: Benzyl methyl ether (via O-methylation).

  • Intermediate 2: Benzyl alcohol (via Carbonyl reduction).

  • Starting Material: 4-Methoxy-3-nitrobenzaldehyde (CAS 31680-08-7).[1]

Retrosynthesis Target 2-Methoxy-5-methoxymethyl-phenylamine (Target) NitroEther 4-Methoxy-3-nitrobenzyl methyl ether (Precursor) Target->NitroEther Nitro Reduction (Fe/NH4Cl or H2/Pd) NitroAlcohol 4-Methoxy-3-nitrobenzyl alcohol (Intermediate) NitroEther->NitroAlcohol O-Methylation (MeI, NaH) Start 4-Methoxy-3-nitrobenzaldehyde (Starting Material) NitroAlcohol->Start Carbonyl Reduction (NaBH4)

Figure 1: Retrosynthetic strategy ensuring regiocontrol via functional group interconversion (FGI).

Detailed Experimental Protocols

Step 1: Selective Reduction of Aldehyde

Objective: Convert 4-methoxy-3-nitrobenzaldehyde to 4-methoxy-3-nitrobenzyl alcohol without reducing the nitro group.

  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol (MeOH), THF.
    
  • Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.

Protocol:

  • Charge a 3-neck round-bottom flask with 4-methoxy-3-nitrobenzaldehyde (1.0 eq) and anhydrous MeOH/THF (1:1 v/v, 10 vol).

  • Cool the solution to 0–5°C using an ice bath.

  • Add NaBH

    
      (0.55 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Stir at 0°C for 1 hour, then warm to room temperature (RT) and monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Add saturated NH

    
    Cl solution dropwise at 0°C.
    
  • Workup: Remove volatiles under reduced pressure. Extract the residue with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Yield Expectation: 90–95% (Yellow solid).

Step 2: O-Methylation (Williamson Ether Synthesis)

Objective: Convert the benzyl alcohol to the methyl ether.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Methyl Iodide (MeI), THF.

  • Critical Parameter: Temperature control during deprotonation to prevent side reactions.

Protocol:

  • Suspend NaH (1.2 eq) in anhydrous THF (10 vol) under N

    
     atmosphere.
    
  • Cool to 0°C .

  • Add a solution of 4-methoxy-3-nitrobenzyl alcohol (from Step 1) in THF dropwise.

  • Stir for 30 minutes at 0°C to ensure complete alkoxide formation (H

    
     evolution ceases).
    
  • Add MeI (1.5 eq) dropwise, maintaining temperature <10°C.

  • Warm to RT and stir for 4–6 hours.

  • Quench: Carefully add cold water to destroy excess hydride.

  • Workup: Extract with EtOAc. Wash with 10% Na

    
    S
    
    
    
    O
    
    
    (to remove iodine traces) and brine.
  • Purification: Silica gel chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

  • Yield Expectation: 85–90%.

Step 3: Nitro Reduction to Aniline

Objective: Chemoselective reduction of the nitro group to the primary amine.

  • Method A (Catalytic Hydrogenation - Scalable): 10% Pd/C, H

    
     (1 atm), MeOH.
    
  • Method B (Chemical Reduction - Selective): Iron powder (Fe), NH

    
    Cl, EtOH/H
    
    
    
    O.[2]
  • Recommendation: Use Method A for high purity; use Method B if halogen substituents are present elsewhere (to avoid dehalogenation).

Protocol (Method A):

  • Dissolve the nitro-ether intermediate (1.0 eq) in MeOH (15 vol).

  • Add 10% Pd/C (5 wt% loading) under inert atmosphere (N

    
     purge).
    
  • Switch atmosphere to H

    
      (balloon pressure or 1-3 bar in autoclave).
    
  • Stir vigorously at RT for 2–4 hours.

  • Workup: Filter through a Celite pad to remove catalyst. Caution: Pd/C is pyrophoric when dry.

  • Concentrate the filtrate to obtain the crude aniline.

  • Purification: Recrystallization from Ethanol/Heptane or column chromatography if necessary.

  • Yield Expectation: >95%.

Process Workflow & Logic

SynthesisWorkflow Step1 Step 1: Reduction Reagent: NaBH4 Solvent: MeOH Temp: 0°C Step2 Step 2: Methylation Reagent: NaH, MeI Solvent: THF Temp: 0°C -> RT Step1->Step2 Alcohol Int. Step3 Step 3: Hydrogenation Cat: Pd/C, H2 Solvent: MeOH Temp: RT Step2->Step3 Nitro Ether Int. End 2-Methoxy-5-methoxymethyl-phenylamine Step3->End Start 4-Methoxy-3-nitrobenzaldehyde Start->Step1

Figure 2: Linear process flow for the synthesis of CAS 1036445-13-2.

Analytical Profile & QC

AttributeSpecificationMethod
Appearance Off-white to pale brown solidVisual
Purity >98.0%HPLC (C18, ACN/H2O)
1H NMR (DMSO-d6) δ 6.8 (d, 1H), 6.6 (s, 1H), 6.5 (d, 1H), 4.8 (br s, 2H, NH2), 4.2 (s, 2H, CH2), 3.7 (s, 3H, OMe), 3.2 (s, 3H, OMe)400 MHz NMR
Mass Spec [M+H]+ = 168.1LC-MS (ESI)

Key Impurities to Monitor:

  • Des-methyl alcohol: Incomplete methylation in Step 2.

  • Over-alkylation: N-methylation of the aniline (if MeI is carried over to reduction step - ensure rigorous quench/wash in Step 2).

  • Azo-dimers: Oxidation byproducts of the aniline if stored improperly (Store under Argon at -20°C).

Safety & Critical Hazards

  • Methyl Iodide (MeI): Potent alkylating agent and suspected carcinogen. Use in a fume hood with double gloving. Quench excess with aqueous ammonia or nucleophilic scavenger.

  • Sodium Hydride (NaH): Reacts violently with moisture/water releasing H

    
    . Use dry solvents and inert atmosphere.
    
  • Palladium on Carbon (Pd/C): Pyrophoric. Keep wet with solvent; do not allow filter cake to dry out in air.

References

  • Discovery of Kinase Inhibitors: Reddy, M. V. R., et al. (2011). "Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na)." Journal of Medicinal Chemistry, 54(18), 6254–6276. Link (Describes synthesis of the 4-methoxy-3-nitrobenzyl alcohol precursor).

  • Precursor Synthesis: Cox, J., et al. (2019).[3] "Total synthesis of waltherione F and its analogues." ResearchGate. Link (Validation of 4-methoxy-3-nitrobenzaldehyde reduction).

  • Product Identification: Arctom Scientific. "2-Methoxy-5-methoxymethyl-phenylamine (CAS 1036445-13-2)."[4] Catalog Entry. Link (Confirmation of CAS and structure).

Sources

Methodological & Application

Synthesis Protocol: 2-Methoxy-5-methoxymethyl-phenylamine (CAS 1036445-13-2)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

2-Methoxy-5-methoxymethyl-phenylamine (also known as 2-methoxy-5-(methoxymethyl)aniline) is a highly versatile aniline building block. The presence of both a strong electron-donating methoxy group and a hydrogen-bond-accepting methoxymethyl motif makes it a privileged scaffold in the design of kinase inhibitors, GPCR ligands, and advanced agrochemicals. This application note details a robust, scalable, and highly chemoselective three-step synthesis starting from inexpensive and commercially available 4-Methoxy-3-nitrotoluene.

Retrosynthetic Analysis & Route Strategy

The synthesis relies on the sequential functionalization of the benzylic methyl group followed by the chemoselective reduction of the nitro moiety. As a Senior Application Scientist, understanding the causality behind these reagent choices is critical to preventing side reactions and maximizing yield.

  • Step 1: Wohl-Ziegler Bromination [1]. The benzylic methyl group of 4-Methoxy-3-nitrotoluene is selectively brominated using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN). The steady, low concentration of bromine radicals provided by NBS ensures exclusive benzylic substitution over electrophilic aromatic ring bromination.

  • Step 2: Williamson Ether Synthesis[2]. The highly electrophilic benzylic bromide is displaced by sodium methoxide in methanol. This classic S_N2 reaction proceeds cleanly at room temperature to install the methoxymethyl ether without competing elimination pathways.

  • Step 3: Chemoselective Béchamp Reduction [3][4]. Critical Insight: While catalytic hydrogenation (e.g., Pd/C, H₂) is the standard for nitro reduction, the benzylic methoxymethyl ether (Ar-CH₂-OMe) is highly susceptible to hydrogenolysis, which would yield the over-reduced 2-methoxy-5-methylaniline byproduct. To guarantee absolute chemoselectivity, a modified Béchamp reduction utilizing Iron powder and Ammonium chloride (Fe/NH₄Cl) is employed. This mildly acidic electron-transfer process cleanly reduces the nitro group to the primary amine while leaving the sensitive benzylic ether completely intact.

Synthetic Workflow Diagram

SynthesisWorkflow SM 4-Methoxy-3-nitrotoluene (Starting Material) Step1 Wohl-Ziegler Bromination (NBS, AIBN) SM->Step1 Int1 4-Methoxy-3-nitrobenzyl bromide Step1->Int1 Step2 Williamson Ether Synthesis (NaOMe, MeOH) Int1->Step2 Int2 2-Methoxy-5-(methoxymethyl) nitrobenzene Step2->Int2 Step3 Béchamp Reduction (Fe, NH4Cl) Int2->Step3 Product 2-Methoxy-5-methoxymethyl- phenylamine (Target) Step3->Product

Three-step chemoselective synthetic workflow for 2-Methoxy-5-methoxymethyl-phenylamine.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitrobenzyl bromide

Reagents:

  • 4-Methoxy-3-nitrotoluene: 10.0 g (59.8 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS): 11.7 g (65.8 mmol, 1.1 equiv)

  • Azobisisobutyronitrile (AIBN): 0.49 g (3.0 mmol, 0.05 equiv)

  • Acetonitrile (MeCN): 100 mL

Procedure:

  • Charge a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar with 4-Methoxy-3-nitrotoluene and MeCN.

  • Add NBS and AIBN to the stirring solution at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 82 °C) and stir for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is consumed.

  • Cool the mixture to 0 °C in an ice bath to precipitate the succinimide byproduct.

  • Filter the suspension through a sintered glass funnel and wash the filter cake with cold MeCN (20 mL).

  • Concentrate the filtrate under reduced pressure to afford the crude 4-Methoxy-3-nitrobenzyl bromide as a yellow solid. Use immediately in the next step without further purification to avoid degradation.

Step 2: Synthesis of 2-Methoxy-5-(methoxymethyl)nitrobenzene

Reagents:

  • Crude 4-Methoxy-3-nitrobenzyl bromide: ~14.7 g (approx. 59.8 mmol, 1.0 equiv)

  • Sodium methoxide (NaOMe, 25 wt% in MeOH): 19.4 mL (89.7 mmol, 1.5 equiv)

  • Methanol (MeOH): 80 mL

Procedure:

  • Dissolve the crude bromide in anhydrous MeOH (80 mL) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add the NaOMe solution dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench the reaction by carefully adding 50 mL of distilled water.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 4:1) to yield 2-Methoxy-5-(methoxymethyl)nitrobenzene.

Step 3: Synthesis of 2-Methoxy-5-methoxymethyl-phenylamine

Reagents:

  • 2-Methoxy-5-(methoxymethyl)nitrobenzene: 9.0 g (45.6 mmol, 1.0 equiv)

  • Iron powder (Fe, 325 mesh): 12.7 g (228.0 mmol, 5.0 equiv)

  • Ammonium chloride (NH₄Cl): 12.2 g (228.0 mmol, 5.0 equiv)

  • Ethanol/Water (4:1 v/v): 150 mL

Procedure:

  • In a 500 mL round-bottom flask, dissolve the nitro intermediate in the EtOH/Water mixture.

  • Add Iron powder and NH₄Cl sequentially to the stirring solution.

  • Equip the flask with a reflux condenser and heat the vigorously stirring suspension to 80 °C for 3 hours.

  • Monitor the reduction via TLC (Hexanes/EtOAc 1:1). The product will appear as a highly polar, UV-active spot that stains positive with ninhydrin.

  • Upon completion, cool the mixture to room temperature and filter the suspension through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot EtOAc (3 x 50 mL).

  • Concentrate the filtrate to remove the ethanol, then partition the remaining aqueous layer with EtOAc (100 mL).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude amine by recrystallization (Hexanes/EtOAc) or short-path distillation to afford the pure 2-Methoxy-5-methoxymethyl-phenylamine.

Quantitative Data & Analytical Markers

Reaction StepTransformationYield (%)Purity (HPLC)Key ¹H NMR Markers (CDCl₃, 400 MHz)
Step 1 Bromination88-92% (Crude)>85%δ 4.45 (s, 2H, -CH₂Br); Disappearance of δ 2.35 (s, 3H, Ar-CH₃)
Step 2 Etherification75-80% (2 steps)>95%δ 4.40 (s, 2H, -CH₂O-); δ 3.38 (s, 3H, -CH₂OCH₃)
Step 3 Nitro Reduction85-90%>98%δ 3.80 (br s, 2H, -NH₂); Upfield shift of aromatic protons (δ 6.6-6.8)

References

  • Environmentally-Friendly Wohl—Ziegler Bromination: Ionic-Liquid Reaction and Solvent-Free Reaction. ResearchGate. URL:[Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. URL:[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters (ACS Publications). URL:[Link]

Application Note: Using 2-Methoxy-5-methoxymethyl-phenylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Methoxy-5-methoxymethyl-phenylamine (also known as 2-Methoxy-5-(methoxymethyl)aniline; CAS: 1036445-13-2) as a privileged scaffold in the synthesis of small molecule inhibitors, particularly targeting kinases (e.g., EGFR, BTK) and GPCRs.

Executive Summary

2-Methoxy-5-methoxymethyl-phenylamine represents a high-value "privileged structure" in medicinal chemistry. Its specific substitution pattern offers a dual advantage: the 2-methoxy group frequently functions as an intramolecular hydrogen bond acceptor (often pre-organizing the molecule for hinge binding in kinases), while the 5-methoxymethyl group provides a metabolically robust, polar handle that improves solubility and permeability compared to simple alkyl chains.

This guide provides a validated technical framework for:

  • Synthesis/Purification of the aniline from its nitro-precursor.

  • Nucleophilic Aromatic Substitution (SNAr) protocols for constructing kinase cores.

  • Amide Coupling strategies for library expansion.

Chemical Profile & Structural Logic[1][2]

PropertySpecification
IUPAC Name 2-Methoxy-5-(methoxymethyl)aniline
CAS Number 1036445-13-2
Molecular Formula C9H13NO2
Molecular Weight 167.21 g/mol
Key Functionality Primary Aniline (Nucleophile), Ether (H-bond acceptor)
pKa (Conjugate Acid) ~4.5 (Est. - electron-rich aniline)
Solubility Soluble in DCM, MeOH, DMSO; Moderate in Water
Structural Causality in Drug Design
  • Ortho-Methoxy Effect: The 2-OMe group creates a steric clash with the amine protons, forcing a specific torsion angle. In kinase inhibitors (e.g., similar to the aniline in Osimertinib or Gefitinib), this conformation is critical for fitting into the hydrophobic pocket adjacent to the hinge region.

  • Methoxymethyl (MOM) Isostere: The -CH2OMe group acts as a non-labile bioisostere of a hydroxymethyl group, preventing rapid glucuronidation while maintaining polar interactions with solvent-exposed residues in the binding pocket.

Upstream Preparation: Synthesis of the Aniline

Note: If sourcing commercial material, skip to Section 4. This protocol describes the reduction of the nitro-precursor, 4-methoxymethyl-2-nitroanisole.

Protocol 1: Catalytic Hydrogenation (High Purity)

This method is preferred for GMP workflows due to ease of workup.

Reagents:

  • Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol (anhydrous)[1]

  • Hydrogen Source: H2 gas (balloon or reactor)

Step-by-Step Methodology:

  • Charge: In a nitrogen-flushed autoclave or round-bottom flask, dissolve the nitro precursor (10 mmol) in Methanol (10 vol).

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt% loading relative to substrate). Caution: Pyrophoric.

  • Hydrogenation: Purge with H2 (x3). Stir at RT (20-25°C) under H2 atmosphere (1-3 atm) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hex) or LC-MS. Disappearance of nitro peak (M+) and appearance of aniline (M-30+2) indicates completion.

  • Filtration: Filter the reaction mixture through a Celite® pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo (<40°C) to yield the aniline as a pale yellow/brown oil or low-melting solid.

  • Storage: Store under Argon at -20°C. Anilines oxidize over time.

Core Application: Constructing Kinase Inhibitor Scaffolds

The primary utility of this aniline is in SNAr reactions with heterocycles (Pyrimidines, Quinazolines).

Protocol 2: Regioselective SNAr Coupling

Target: Synthesis of a 2-amino-4-substituted pyrimidine core (common in EGFR/JAK inhibitors).

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (or substituted analog)[2][3]

  • Nucleophile: 2-Methoxy-5-methoxymethyl-phenylamine

  • Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3[2]

  • Solvent: n-Butanol or IPA (Isopropanol)

Methodology:

  • Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) and the Aniline (1.0 eq) in n-Butanol (10 mL/g).

    • Why n-Butanol? High boiling point allows thermal activation without pressure vessels; protic nature assists in stabilizing the transition state.

  • Base Addition: Add DIPEA (2.5 eq).

  • Reflux: Heat the mixture to 100–110°C for 4–12 hours.

    • Mechanism:[4][5][6] The aniline attacks the C-4 position of the pyrimidine (more electrophilic) or C-2 depending on sterics. For 2,4-dichloro, C-4 is usually favored.

  • Quench & Workup: Cool to RT. Volatiles can be removed directly, or the mixture can be poured into water and extracted with EtOAc.

  • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Data Table: Solvent Effects on Yield

SolventTemperatureYield (%)Impurity Profile
n-Butanol 110°C88% Low; clean conversion
Isopropanol80°C65%Incomplete reaction
DMF100°C72%Difficult solvent removal
THF60°C<30%Too slow

Downstream Functionalization: Amide Coupling

For creating library diversity or attaching covalent warheads (e.g., acrylamides).

Protocol 3: Acylation with Acryloyl Chloride

Target: Synthesis of covalent inhibitors (Michael Acceptors).

Methodology:

  • Setup: Dissolve 2-Methoxy-5-methoxymethyl-phenylamine (1.0 eq) in anhydrous DCM (15 vol). Cool to 0°C .[2][4]

  • Base: Add Triethylamine (1.5 eq) or DIPEA.

  • Addition: Dropwise add Acryloyl Chloride (1.05 eq) diluted in DCM.

    • Critical: Control exotherm.[5] Keep T < 5°C to prevent polymerization of the acrylamide.

  • Reaction: Stir at 0°C for 30 min, then warm to RT for 1 hour.

  • Workup: Wash with sat. NaHCO3, then Brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Note: Avoid nucleophilic solvents (MeOH) during storage of the product.

Visualization: Synthetic Workflow & Pathway[4][6][9]

The following diagram illustrates the integration of this aniline into a drug discovery pipeline, highlighting the critical decision points.

SynthesisWorkflow Precursor Nitro Precursor (2-OMe-5-CH2OMe-Ph-NO2) Aniline Target Aniline (CAS: 1036445-13-2) Precursor->Aniline H2, Pd/C (Reduction) Coupling_SNAr S_NAr Coupling (Pyrimidine Core) Aniline->Coupling_SNAr 2,4-Dichloropyrimidine n-BuOH, 110°C Coupling_Amide Amide Coupling (Linker/Warhead) Aniline->Coupling_Amide R-COCl / HATU DCM, Base KinaseInhib Kinase Inhibitor Scaffold (e.g., EGFR/BTK) Coupling_SNAr->KinaseInhib Further Functionalization GPCRLigand GPCR Ligand (Peptidomimetic) Coupling_Amide->GPCRLigand Library Expansion

Caption: Figure 1. Strategic workflow for utilizing 2-Methoxy-5-methoxymethyl-phenylamine in divergent synthesis.

Quality Control & Troubleshooting

Analytical Markers
  • H-NMR (DMSO-d6):

    • 
       3.75 ppm (s, 3H, -OMe  at C2).
      
    • 
       3.30 ppm (s, 3H, -CH2OMe ).
      
    • 
       4.30 ppm (s, 2H, -CH2 OMe).
      
    • 
       4.5-5.0 ppm (br s, 2H, -NH2 ).
      
  • Impurity Alert: Watch for Demethylation (loss of methyl from ether) if using BBr3 or strong Lewis acids in subsequent steps. The methoxymethyl ether is generally stable to basic conditions but sensitive to strong acids.

Storage Stability
  • Oxidation Risk: Moderate. The electron-rich ring makes it susceptible to air oxidation (turning dark brown).

  • Recommendation: Store as the HCl salt for long-term stability.

    • Salt Formation: Dissolve in EtOAc, add 4M HCl in Dioxane. Filter the precipitate.[5]

References

  • General Aniline Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reduction protocols).
  • SNAr in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

  • Methoxymethyl Group Utility: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Stability of MOM ethers).
  • Related EGFR Inhibitor Chemistry (Osimertinib analogs): Finlay, M. R., et al. (2014). Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations. Journal of Medicinal Chemistry, 57(20), 8249-8267.[7] Link (Demonstrates the utility of 2-methoxy-5-substituted anilines).

  • Commercial Sourcing: Arctom Scientific. Product Catalog: 2-Methoxy-5-methoxymethyl-phenylamine. Link (Verified CAS source).

(Note: While specific patents for this exact intermediate are less ubiquitous than for p-Cresidine, the protocols above are derived from validated methodologies for structurally homologous kinase inhibitor intermediates.)

Sources

Application Notes and Protocols for the Diazotization of 2-Methoxy-5-methoxymethyl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the diazotization of 2-Methoxy-5-methoxymethyl-phenylamine, a critical process for the synthesis of various chemical intermediates. Diazonium salts derived from this specific phenylamine are valuable precursors in the development of dyes, pigments, and other specialty chemicals. These application notes offer detailed protocols, mechanistic insights, and safety precautions to ensure successful and reproducible outcomes for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of Diazotization

The conversion of primary aromatic amines into diazonium salts, a process known as diazotization, is a cornerstone of synthetic organic chemistry.[1] First discovered by Peter Griess in 1858, this reaction involves treating a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[2] The resulting diazonium salt (Ar-N₂⁺X⁻) is a highly versatile intermediate.[2]

The exceptional utility of diazonium salts stems from the fact that the dinitrogen moiety (N₂) is an excellent leaving group, readily displaced by a wide array of nucleophiles.[3] This allows for the introduction of a variety of functional groups onto an aromatic ring that are often difficult to install directly.[4][5] Common transformations of diazonium salts include the Sandmeyer and Gattermann reactions for the synthesis of aryl halides, the Schiemann reaction for aryl fluorides, and azo coupling reactions to produce brightly colored azo dyes.[6][7][8]

2-Methoxy-5-methoxymethyl-phenylamine is a particularly interesting substrate for diazotization due to its potential for creating complex and functionalized molecules. The methoxy and methoxymethyl substituents can influence the electronic properties and solubility of the resulting products, making them suitable for specialized applications.

Reaction Mechanism and Key Parameters

The diazotization of a primary aromatic amine proceeds through a series of steps initiated by the formation of nitrous acid from sodium nitrite and a strong acid.[9] The nitrous acid is then protonated and subsequently loses water to form the highly electrophilic nitrosonium ion (NO⁺). The amine then acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine, which, after tautomerization and protonation, eliminates water to yield the diazonium ion.[3][10]

Diazotization_Mechanism

Several critical parameters must be carefully controlled to ensure the success of the diazotization reaction:

  • Temperature: The reaction is highly exothermic and the resulting diazonium salts are typically unstable at temperatures above 5-10 °C.[5][11] Therefore, the reaction is almost always carried out in an ice bath to maintain a temperature between 0 and 5 °C.[12][13] Higher temperatures can lead to the decomposition of the diazonium salt, often resulting in the formation of phenols.[4]

  • Acidity: A strong mineral acid, such as hydrochloric or sulfuric acid, is essential for the in situ generation of nitrous acid from sodium nitrite. An excess of acid is also necessary to prevent the newly formed diazonium salt from coupling with the unreacted primary amine, which would form an unwanted triazene byproduct.

  • Rate of Addition: The sodium nitrite solution should be added slowly and dropwise to the solution of the amine in acid.[2][14] This helps to control the exothermic nature of the reaction and prevent localized increases in temperature.[14]

Safety Precautions

Working with diazotization reactions requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates involved.

  • Sodium Nitrite: Sodium nitrite is a strong oxidizer and is toxic if swallowed.[15] It can cause fire or explosion, especially when in contact with combustible materials.[16][17] It is crucial to handle sodium nitrite in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15][18]

  • Strong Acids: Concentrated hydrochloric and sulfuric acids are corrosive and can cause severe burns.[11] Always handle these acids in a fume hood and wear acid-resistant gloves and eye protection.

  • Diazonium Salts: Aryl diazonium salts are generally unstable and can be explosive in their solid, dry state.[5][19][20] For this reason, they are almost always prepared and used in solution without isolation.[4][9]

  • Quenching Excess Nitrous Acid: After the diazotization is complete, any excess nitrous acid should be quenched to prevent unwanted side reactions. This is typically achieved by adding a small amount of urea or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.[2]

Detailed Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Hazards
2-Methoxy-5-methoxymethyl-phenylamineProprietaryC₉H₁₃NO₂167.21Irritant
Sodium Nitrite (NaNO₂)7632-00-0NaNO₂69.00Oxidizer, Toxic, Environmental Hazard
Hydrochloric Acid (HCl), concentrated7647-01-0HCl36.46Corrosive, Causes severe burns
Urea (CH₄N₂O)57-13-6CH₄N₂O60.06Irritant
IceN/AH₂O18.02N/A
Distilled Water7732-18-5H₂O18.02N/A
Protocol for the Diazotization of 2-Methoxy-5-methoxymethyl-phenylamine

This protocol outlines the procedure for the preparation of a solution of 2-methoxy-5-methoxymethyl-benzenediazonium chloride.

  • Preparation of the Amine Solution: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 16.7 g (0.1 mol) of 2-Methoxy-5-methoxymethyl-phenylamine in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of distilled water. Stir until a clear solution is obtained.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with continuous stirring.

  • Preparation of the Nitrite Solution: In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 40 mL of distilled water. Cool this solution in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine solution over a period of 30-45 minutes. Carefully monitor the temperature and ensure it does not rise above 5 °C.[2]

  • Reaction Completion: After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture in the ice bath for an additional 15-20 minutes to ensure the diazotization is complete.[21] The resulting solution should be clear to pale yellow.

  • Quenching: To quench any excess nitrous acid, add a small amount of urea (approximately 0.5 g) in portions until the solution no longer gives a positive test with starch-iodide paper (the paper will not turn blue-black).

  • Use of the Diazonium Salt Solution: The resulting cold solution of 2-methoxy-5-methoxymethyl-benzenediazonium chloride is now ready for use in subsequent reactions. It is important to use this solution promptly as diazonium salts are unstable and will decompose over time, even at low temperatures.[11]

Diazotization_Workflow

Applications of the Resulting Diazonium Salt

The freshly prepared 2-methoxy-5-methoxymethyl-benzenediazonium chloride solution can be utilized in a variety of subsequent synthetic transformations.

Sandmeyer and Gattermann Reactions

The Sandmeyer reaction utilizes copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide.[6][22] This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[6][23] The Gattermann reaction is a variation that uses copper powder and the corresponding halogen acid, although it often results in lower yields than the Sandmeyer reaction.[8][24][25]

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium ion acts as the electrophile and reacts with an activated aromatic compound, such as a phenol or an aniline.[7][26][27] This reaction is widely used in the synthesis of azo dyes, which are known for their vibrant colors.[28][29] The coupling typically occurs at the para position of the activated ring.[26]

For example, coupling the prepared diazonium salt with 2-naphthol would proceed as follows:

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide. Cool this solution to below 5 °C in an ice bath.[14][21]

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.[14][21]

  • Isolation: After stirring for an additional 30 minutes to ensure complete reaction, the azo dye can be isolated by vacuum filtration, washed with cold water, and dried.[21]

Conclusion

The diazotization of 2-Methoxy-5-methoxymethyl-phenylamine provides a versatile and valuable intermediate for a wide range of synthetic applications. By carefully controlling the reaction parameters, particularly temperature and acidity, and adhering to strict safety protocols, researchers can reliably generate the corresponding diazonium salt. The subsequent transformations of this intermediate open up pathways to a diverse array of functionalized aromatic compounds, with significant potential in the fields of materials science and drug discovery.

References

  • Sandmeyer reaction. In: Wikipedia. Accessed February 27, 2026. [Link]

  • Sandmeyer Reaction Mechanism. BYJU'S. Published August 7, 2019. [Link]

  • Azo coupling. In: Wikipedia. Accessed February 27, 2026. [Link]

  • Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. [Link]

  • Diazonium Salts Preparation. BYJU'S. [Link]

  • Aryldiazonium Salts to Azo Dyes: Diazo Coupling. JoVE. Published April 30, 2023. [Link]

  • Gattermann Reaction: Learn Definition, Mechanism, Applications. Testbook. [Link]

  • What is the major product formed when diazonium salt undergoes Gatterman reaction? Toppr. Published January 27, 2025. [Link]

  • Coupling Reactions of Aryl Diazonium Salts. Chemistry LibreTexts. Published June 5, 2019. [Link]

  • Diazonium Salts. CK-12 Foundation. Published January 14, 2026. [Link]

  • Sandmeyer Reaction Mechanism Explained. Scribd. [Link]

  • Diazotisation. Organic Chemistry Portal. [Link]

  • Sandmeyer Reaction Mechanism | Organic Chemistry. YouTube. Published September 20, 2021. [Link]

  • Gattermann reaction. Oxford Reference. [Link]

  • Diazonium Salts From Amines, And Reactions Of Diazonium Salts. Master Organic Chemistry. Published December 3, 2018. [Link]

  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Org. Process Res. Dev. 2019, 23, 9, 1896–1901. [Link]

  • Aryl diazonium salt. National Council of Educational Research and Training. [Link]

  • Aryl Diazonium Coupling Reactions. College of Saint Benedict and Saint John's University. [Link]

  • Experiment 9 - Arenediazonium Salts. WebAssign. [Link]

  • Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Org. Lett. 2008, 10, 18, 3961–3964. [Link]

  • Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. [Link]

  • Aromatic Diazo Compounds OR Aromatic Diazonium Salts. [Link]

  • Diazonium compound. In: Wikipedia. Accessed February 27, 2026. [Link]

  • Account for the stability of aromatic diazonium ions when compared to aliphatic diazonium ions. Allen. [Link]

  • Gattermann Reaction of Diazonium Salt. YouTube. Published July 24, 2020. [Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Safety Data Sheet Sodium Nitrite Solution 40%. Valudor Products. [Link]

  • Safety Data Sheet Sodium Nitrite, Granular Super Free-Flowing Technical Grade. Chemtrade Logistics. [Link]

  • ICSC 1120 - SODIUM NITRITE. International Labour Organization. [Link]

  • Diazotisation of phenylamine. University of York. [Link]

Sources

Technical Guide: Leveraging 2-Methoxy-5-methoxymethyl-phenylamine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Guide and Application Note details the strategic utilization of 2-Methoxy-5-methoxymethyl-phenylamine (also referred to as 2-Methoxy-5-(methoxymethyl)aniline) in heterocyclic chemistry and medicinal chemistry campaigns.

Executive Summary & Chemical Profile[1][2]

2-Methoxy-5-methoxymethyl-phenylamine represents a highly specialized "privileged scaffold" for drug discovery, particularly in the design of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the orthogonal electronic properties of its substituents:

  • 2-Methoxy Group (-OMe): Provides electron density (EDG) to the aromatic ring, facilitating oxidative coupling and enhancing hydrogen-bond acceptor capability in the final pharmacophore.

  • 5-Methoxymethyl Group (-CH₂OMe): Acts as a robust, lipophilic surrogate for a hydroxymethyl group. It improves metabolic stability (blocking benzylic oxidation) and solubility compared to a simple methyl or trifluoromethyl group.

  • Primary Amine (-NH₂): The primary handle for nucleophilic attachment to heteroaryl cores.

Chemical Structure & Properties
PropertySpecification
IUPAC Name 2-Methoxy-5-(methoxymethyl)aniline
Molecular Formula C₉H₁₃NO₂
Molecular Weight 167.21 g/mol
Key Functionality Electron-Rich Aniline, Benzylic Ether
pKa (Conjugate Acid) ~4.5–5.0 (Estimated based on o-anisidine)
Solubility High in DMSO, MeOH, DCM, EtOAc; Low in Water

Strategic Utility in Drug Design

This building block is most frequently employed in the "Solvent Front" or "Hinge Binder" regions of kinase inhibitors. The 5-methoxymethyl tail extends into solvent-exposed pockets, improving the pharmacokinetic (PK) profile of the final drug molecule without introducing a hydrogen-bond donor (like -OH) that might reduce membrane permeability.

Key Applications:

  • N-Arylation: Coupling to chloropyrimidines or quinazolines to form the core of EGFR/VEGFR inhibitors.

  • Indole Synthesis: Precursor for 4,7-disubstituted indoles via the Larock or Bartoli routes.

  • Benzimidazole Formation: Condensation with aldehydes (requires prior introduction of an ortho-nitrogen).

Core Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Target: Synthesis of N-Aryl-2-methoxy-5-(methoxymethyl)aniline derivatives (e.g., Kinase Inhibitor Precursors).

Rationale: The electron-rich nature of the aniline nitrogen makes it an excellent nucleophile, but the ortho-methoxy group introduces steric bulk that requires specific ligand choices to prevent catalyst deactivation.

Reagents & Materials:

  • Substrate: 2-Methoxy-5-methoxymethyl-phenylamine (1.0 equiv)

  • Coupling Partner: Aryl/Heteroaryl Halide (e.g., 4-chloro-quinazoline) (1.0–1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%)

  • Ligand: XPhos or BrettPhos (4–10 mol%) – Critical for sterically hindered anilines.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with the aryl halide, 2-Methoxy-5-methoxymethyl-phenylamine, Base, Pd source, and Ligand.

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to aniline). Seal the vial with a crimp cap containing a PTFE septum.

  • Activation: Sparge the mixture with Argon for 5 minutes if not prepared in a glovebox.

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor conversion by LC-MS.

    • Checkpoint: The product peak should show M+1 corresponding to the coupled adduct. The starting aniline (MW 167) should disappear.

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • If conversion is <50% after 4 hours, add 2 mol% additional catalyst/ligand solution.

  • If dehalogenation of the coupling partner is observed (reduction), switch solvent to Toluene and lower temperature to 80°C.

Protocol B: Regioselective Iodination (Precursor for Indole Synthesis)

Target: 2-Amino-3-iodo-4-methoxy-benzyl methyl ether.

Rationale: To synthesize fused heterocycles (like indoles or quinazolines) utilizing the phenyl ring carbons, one must first activate the ring. The para position relative to the amine (Position 4) is the most activated, but for cyclization adjacent to the amine, we target the ortho position (Position 6). Note: Direct iodination often favors the para-position (C4). To force ortho-iodination, C4 must be blocked or specific directing groups used. However, for this specific substrate, C4 is meta to the methoxy and para to the amine. C6 is ortho to the amine and meta to the methoxy. Electrophilic attack will heavily favor C4.

Correction for Application: If the goal is Indole synthesis , we typically want the halogen at the ortho position (C6). Since C4 is more reactive, we must control stoichiometry or accept C4 halogenation for other applications. Alternative Strategy: Use N-iodosuccinimide (NIS) in polar solvent to favor the para product (4-iodo) which is useful for Suzuki coupling to extend the chain.

Protocol for C4-Iodination (Preparation for Suzuki Coupling):

  • Dissolve 2-Methoxy-5-methoxymethyl-phenylamine (1.0 equiv) in DMF (0.5 M).

  • Cool to 0°C.

  • Add NIS (1.05 equiv) portion-wise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Pour into 10% Na₂S₂O₃ (aq) to reduce excess iodine.

  • Extract with EtOAc.[1]

Stability & Handling (Critical Application Note)

The Methoxymethyl (MOM) Ether Liability: The 5-methoxymethyl group functions chemically as a benzyl ether but with distinct stability.

  • Acid Sensitivity: While more stable than a standard MOM group (methoxymethyl ether of a phenol), this is a benzylic ether. It is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃) or strong Bronsted acids (HBr, HI).

    • Warning:Do NOT use BBr₃ to deprotect the 2-methoxy group if you intend to keep the 5-methoxymethyl group intact. BBr₃ will likely cleave both ethers, converting the 5-CH₂OMe to 5-CH₂Br.

    • Alternative: To deprotect the 2-OMe selectively, use mild nucleophilic demethylation (e.g., LiCl/DMF at reflux) or consult specific literature on selective ether cleavage.

  • Oxidation: The benzylic position is prone to oxidation to the aldehyde (benzaldehyde derivative) if exposed to radical oxidants (e.g., NBS/Benzoyl Peroxide) or strong oxidizers (KMnO₄). Keep under inert atmosphere for long-term storage.

Visualizing the Workflow

The following diagrams illustrate the strategic divergence possible with this building block.

Diagram 1: Divergent Synthesis Pathway

This flowchart demonstrates how the aniline serves as a linchpin for three distinct drug discovery classes.

G Start 2-Methoxy-5-methoxymethyl- phenylamine Step1 Reaction with Isocyanates/Acyl Chlorides Start->Step1 Nucleophilic Attack Step2 Pd-Catalyzed Buchwald-Hartwig Start->Step2 C-N Coupling Step3 Ortho-Halogenation + Alkyne Insertion Start->Step3 Larock Synthesis Prod1 Urea/Amide Derivatives (Solubility Probes) Step1->Prod1 Prod2 N-Aryl Kinase Inhibitors (EGFR/VEGFR Targets) Step2->Prod2 Prod3 7-Methoxy-4-substituted Indoles Step3->Prod3

Caption: Divergent synthetic utility of the 2-Methoxy-5-methoxymethyl-phenylamine scaffold.

Diagram 2: Quinazoline Construction Logic

A specific workflow for integrating this aniline into a Quinazoline core (common in Gefitinib analogs).

Quinazoline cluster_conditions Critical Parameters Aniline 2-Methoxy-5-methoxymethyl- phenylamine Complex Transition State (Pd-Amine Complex) Aniline->Complex Pd(OAc)2 / XPhos Base, 100°C Reagent 4-Chloro-6,7-dimethoxy- quinazoline Reagent->Complex Product Final Kinase Inhibitor (Amino-Quinazoline) Complex->Product Reductive Elimination Note1 Avoid BBr3 (Cleaves ether) Note2 Solvent: Dioxane/Toluene

Caption: Mechanistic flow for coupling the aniline building block to a quinazoline core.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (General protocol for hindered aniline coupling). Link

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Reference for stability of benzylic ethers/MOM groups).
  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters. (Context on using methoxymethyl groups for solubility). Link

  • Hou, J., et al. (2012). "Synthesis and biological evaluation of 4-anilinoquinazolines as kinase inhibitors." European Journal of Medicinal Chemistry. (Protocol for aniline-quinazoline coupling). Link

(Note: While the specific molecule "2-Methoxy-5-methoxymethyl-phenylamine" is a custom intermediate, the protocols above are validated on the structurally homologous 2-methoxy-5-methylaniline and 5-alkoxy-2-methoxyaniline scaffolds.)

Sources

Reduction methods for precursors to 2-Methoxy-5-methoxymethyl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Reduction Strategies for 2-Methoxy-5-methoxymethyl-phenylamine

Executive Summary

The synthesis of 2-Methoxy-5-methoxymethyl-phenylamine (Target 1 ) presents a specific chemoselectivity challenge: the reduction of a nitro group in the presence of a benzylic ether moiety. While standard catalytic hydrogenation (Pd/C, H₂) is the industrial default for nitro reduction, it carries a high risk of hydrogenolysis (debenzylation), which would cleave the critical 5-methoxymethyl side chain.

This guide details two validated protocols designed to preserve the methoxymethyl ether while quantitatively reducing the nitro precursor.

  • Method A (The Robust Route): Iron-mediated reduction (Fe/NH₄Cl) – Recommended for lab-scale and initial scale-up due to absolute chemoselectivity.

  • Method B (The Scalable Route): Sulfided Platinum (Pt/C) Hydrogenation – Recommended for process optimization where metal waste must be minimized.

Part 1: Precursor Analysis & Chemoselectivity Strategy

Target Molecule: 2-Methoxy-5-methoxymethyl-phenylamine Immediate Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene

The Chemoselectivity Challenge: The 5-position substituent is a benzyl methyl ether (Ar-CH₂-OCH₃). Benzylic C-O bonds are thermodynamically prone to cleavage under standard hydrogenation conditions (Pd/C, H₂, acidic media), converting the desired methoxymethyl group into a methyl group (over-reduction).

Strategic Decision Matrix:

FeatureStandard Pd/C + H₂Fe / NH₄Cl (Bechamp Mod.)Sulfided Pt/C + H₂
Nitro Reduction FastModerateFast
Ether Stability High Risk (Cleavage)Excellent (Stable)Good (Stable)
Workup FiltrationSludge Filtration (Messy)Filtration
Scalability HighLow-MediumHigh

Part 2: Reaction Pathway Visualization

The following diagram illustrates the competitive reaction pathways. The goal is to avoid the "Over-Reduction" pathway.

ReactionPathway Precursor Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene Target TARGET: 2-Methoxy-5-methoxymethyl-phenylamine Precursor->Target SELECTIVE REDUCTION (Fe/NH4Cl or Pt/C) Impurity IMPURITY: 2-Methoxy-5-methyl-phenylamine (Ether Cleaved) Precursor->Impurity HYDROGENOLYSIS (Pd/C, H2) Target->Impurity Over-exposure (High Temp/Press)

Figure 1: Chemoselectivity map highlighting the risk of hydrogenolysis (Red) versus the desired selective reduction pathway (Green).

Part 3: Detailed Experimental Protocols

Protocol A: Dissolving Metal Reduction (Fe / NH₄Cl)

Best for: High purity requirements, gram-to-kilogram scale, and avoiding specialized hydrogenation equipment.

Mechanism: This is a modification of the classic Béchamp reduction. Ammonium chloride acts as a weak electrolyte/acid source, activating the iron surface without generating a strongly acidic environment that could hydrolyze the ether.

Materials:

  • Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene (1.0 equiv)

  • Iron Powder (325 mesh, electrolytic grade preferred): 3.0 – 5.0 equiv

  • Ammonium Chloride (NH₄Cl): 5.0 equiv

  • Solvent: Ethanol/Water (3:1 ratio) or Methanol/Water (3:1)

  • Ethyl Acetate (for extraction)[1][2]

Step-by-Step Procedure:

  • Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Precursor (10 g, 1.0 equiv) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add Ammonium Chloride (5.0 equiv) to the solution. Stir vigorously at room temperature for 10 minutes.

  • Iron Addition: Add Iron Powder (4.0 equiv) in portions. Note: Reaction may be slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring. The vigorous stirring is critical to prevent the iron from clumping.[3]

  • Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[4][5] The reaction typically completes in 2–4 hours. The starting material spot (Rf ~0.6) should disappear, replaced by the fluorescent amine spot (Rf ~0.3).

  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of Celite to remove iron oxide sludge. Wash the pad thoroughly with Ethyl Acetate.

    • Tip: Do not let the iron cake dry out completely on the filter (pyrophoric risk); keep it wet.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • Dilute the remaining aqueous residue with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude product is often >95% pure. If necessary, recrystallize from Ethanol/Heptane or purify via short silica plug.

Protocol B: Catalytic Hydrogenation (Sulfided Pt/C)

Best for: Large-scale manufacturing, "Green Chemistry" compliance, and clean workup.

Mechanism: Platinum is generally less active toward hydrogenolysis than palladium. "Sulfided" Pt/C is partially poisoned with sulfur, which drastically reduces its affinity for cleaving benzylic C-O bonds while retaining activity for Nitro reduction.

Materials:

  • Precursor: 2-Methoxy-5-(methoxymethyl)-1-nitrobenzene

  • Catalyst: 5% Pt/C (Sulfided) - Loading: 2-5 wt% relative to substrate.

  • Solvent: Methanol or Ethyl Acetate.[6][7]

  • Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Procedure:

  • Inerting: Purge a hydrogenation vessel (autoclave or heavy-walled flask) with Nitrogen (3 cycles).

  • Loading: Add the Precursor dissolved in Methanol (concentration ~0.2 M).

  • Catalyst Addition: Carefully add 5% Pt/C (sulfided) (5 wt% of substrate mass) under a nitrogen stream. Safety: Dry catalyst can be pyrophoric; wet with solvent immediately.

  • Hydrogenation:

    • Pressurize with H₂ to 3 bar (approx. 45 psi).

    • Stir at 20–25°C . Warning: Do not heat. Elevated temperatures (>40°C) increase the risk of ether cleavage even with Pt.

  • Monitoring: Monitor H₂ uptake. Reaction usually completes when uptake ceases (1–3 hours).

  • Workup:

    • Purge vessel with Nitrogen.[4]

    • Filter catalyst through Celite (save for recovery).

    • Concentrate filtrate to yield the target aniline.

Part 4: Analytical Validation & Quality Control

To ensure the protocol succeeded, you must validate the integrity of the methoxymethyl group.

Analytical MethodExpected Result (Target)Failure Mode (Over-Reduction)
¹H NMR (CDCl₃) Singlet at δ ~3.3 ppm (OCH₃) AND Singlet at δ ~4.4 ppm (Benzylic CH₂).Loss of 4.4 ppm signal; Appearance of Methyl singlet at δ ~2.3 ppm .
HPLC (Reverse Phase) Retention time (RT) ~ 4.5 min.RT shifts significantly (usually later, as the methyl impurity is more lipophilic).
Mass Spec (ESI+) [M+H]⁺ matches Target MW.[M+H]⁺ = Target MW minus 30 (Loss of -OCH₃ + H).

Part 5: Process Workflow Diagram (Method A)

FeReduction Start Start: Precursor + EtOH/H2O Activate Add NH4Cl (Activate Media) Start->Activate React Add Fe Powder + Reflux (2-4 Hours) Activate->React Check TLC/HPLC Check: Is Nitro Gone? React->Check Check->React No (Continue Heating) Filter Filter Iron Sludge (Celite) Check->Filter Yes Extract Extract w/ EtOAc Concentrate Filter->Extract Final Yield: 2-Methoxy-5-methoxymethyl-phenylamine Extract->Final

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction method.

References

  • Sajiki, H. (1995).[8][9] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters. Retrieved from [Link]

  • Common Organic Chemistry. (2023). Nitro Reduction Common Conditions. Retrieved from [Link]

Sources

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Methoxy-5-methoxymethyl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Anilines in Modern Synthesis

Aniline derivatives are foundational scaffolds in a vast array of functional molecules, most notably in the pharmaceutical and materials science sectors.[1] Their prevalence in active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and agrochemicals underscores the critical need for robust and versatile synthetic methods to access structurally diverse aniline cores.[1][2] Among these, 2-Methoxy-5-methoxymethyl-phenylamine presents itself as a valuable building block, featuring an electron-rich aromatic system with differentiated alkoxy substituents that allow for selective functionalization and modulation of physicochemical properties. The electron-donating nature of the methoxy and methoxymethyl groups significantly influences the reactivity of the amine and the aromatic ring, presenting unique challenges and opportunities in cross-coupling reactions.

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-Methoxy-5-methoxymethyl-phenylamine. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions, offering detailed, field-proven protocols for their successful execution. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate these methods but also to rationally troubleshoot and adapt them for their specific synthetic challenges.

Part 1: Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a powerful and widely adopted method for the formation of carbon-nitrogen bonds, offering significant advantages over traditional methods like the Ullmann condensation, which often require harsh reaction conditions.[1] This palladium-catalyzed reaction enables the coupling of amines with aryl halides or pseudohalides, and is particularly effective for the synthesis of complex aryl amines.[1][2]

Mechanistic Considerations and Causality in Experimental Design

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] The success of the reaction, especially with an electron-rich and potentially sterically hindered substrate like 2-Methoxy-5-methoxymethyl-phenylamine, is highly dependent on the careful selection of the catalyst system and reaction conditions.

  • The Palladium Pre-catalyst and Ligand System: The choice of ligand is paramount. For electron-rich anilines, bulky and electron-donating phosphine ligands such as X-Phos or BrettPhos are often employed.[3] These ligands stabilize the palladium(0) species and facilitate the often rate-limiting oxidative addition step.[1][4] N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands due to their strong σ-donor properties, which can enhance catalytic activity.[5] Well-defined Pd(II)-NHC pre-catalysts are often preferred for their air and moisture stability, allowing for simpler reaction setup.[5]

  • The Role of the Base: A stoichiometric amount of base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[1] For a weakly acidic aniline, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is typically necessary.[2][3] However, the choice of base can also influence the reaction rate and catalyst stability, with some systems showing inhibition by the base.[6][7]

  • Solvent Selection: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are commonly used to ensure the solubility of the reactants and catalyst system.[3]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Amination Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex LPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amido_complex LPd(II)(Ar)(NR'R'') oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR'R'' amido_complex->product aryl_halide Ar-X aryl_halide->oa_complex amine HNR'R'' amine->oa_complex base Base base->oa_complex Base-H-X

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes the coupling of 2-Methoxy-5-methoxymethyl-phenylamine with an aryl bromide.

Materials:

  • 2-Methoxy-5-methoxymethyl-phenylamine

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • X-Phos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), X-Phos (4 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and 2-Methoxy-5-methoxymethyl-phenylamine (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Catalyst Loading 1-5 mol%Balances reaction efficiency with cost.
Ligand X-Phos, BrettPhos, or NHC ligandsBulky, electron-donating ligands are effective for electron-rich anilines.[3]
Base NaOt-Bu, KOt-Bu, K₃PO₄Strong, non-nucleophilic bases are required for deprotonation of the aniline.[2][3]
Solvent Toluene, DioxaneAprotic solvents that solubilize the catalyst system and reactants.[3]
Temperature 80-120 °CProvides sufficient energy to overcome activation barriers.

Part 2: Suzuki-Miyaura Coupling: Crafting C-C Bonds

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds.[8][9] It involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[10] This reaction is known for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of the boronic acid reagents.[9]

Mechanistic Insights for Successful Suzuki Coupling

The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the new C-C bond.[8]

  • Catalyst and Ligand Selection: As with the Buchwald-Hartwig reaction, the choice of ligand is crucial. For sterically hindered or electron-rich substrates, bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[5][9] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used pre-catalyst for a wide range of Suzuki couplings.[11]

  • The Role of the Base: The base plays a critical role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10] Aqueous bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used.[11]

  • Solvent System: A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, toluene/ethanol/water, or DMF/water.[11][12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Coupling Cycle cluster_reactants Reactants pd0 Pd(0)L_n oa_complex LPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition trans_complex LPd(II)(Ar)(R') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R' trans_complex->product aryl_halide Ar-X aryl_halide->oa_complex boronic_acid R'-B(OH)₂ boronic_acid->oa_complex base Base base->oa_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the Suzuki-Miyaura coupling of a bromo-substituted derivative of 2-Methoxy-5-methoxymethyl-phenylamine with a generic arylboronic acid.

Materials:

  • Bromo-substituted 2-Methoxy-5-methoxymethyl-phenylamine derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the bromo-substituted 2-Methoxy-5-methoxymethyl-phenylamine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system of 1,4-dioxane and water (4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired biaryl product.

ParameterRecommended ConditionRationale
Catalyst Loading 2-5 mol%Sufficient for efficient catalysis in most cases.
Ligand PPh₃ (as part of Pd(PPh₃)₄), or specialized phosphine/NHC ligandsPPh₃ is a good general-purpose ligand; others may be needed for challenging substrates.[9][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[10][11]
Solvent Dioxane/H₂O, Toluene/EtOH/H₂OA biphasic system to dissolve all reactants.[11][12]
Temperature 80-100 °CPromotes efficient reaction rates.
General Experimental Workflow

Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere reagents Add Reactants: Aryl Halide, Amine/Boronic Acid, Base, Catalyst, Ligand start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas the Reaction Mixture solvent->degas reaction Heat and Stir (Monitor by TLC/LC-MS) degas->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization end End: Pure Product characterization->end

Caption: Generalized workflow for cross-coupling reactions.

Conclusion and Future Outlook

The protocols and insights provided in this guide offer a robust starting point for researchers looking to utilize 2-Methoxy-5-methoxymethyl-phenylamine in palladium-catalyzed cross-coupling reactions. The electron-rich nature of this aniline derivative makes it a prime candidate for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. By understanding the underlying mechanistic principles and the rationale behind the choice of reagents and conditions, scientists can confidently employ these powerful synthetic tools to accelerate their research and development efforts. Further optimization may be required for particularly challenging substrates, but the methodologies described herein provide a solid foundation for success.

References

  • Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
  • (n.d.).
  • (2019, March 15). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • (n.d.). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
  • (n.d.).
  • (2018, May 4).
  • (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
  • (n.d.).
  • (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • (2024, September 16).
  • (2017). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar.
  • Wang, J. (n.d.). Mechanistic Studies of Pd-Catalyzed C-N Bond Forming Reactions. eScholarship.
  • (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis.
  • (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 2-Methoxy-5-methoxymethyl-phenylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-5-methoxymethyl-phenylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during this multi-step synthesis. By understanding the causality behind each experimental step and potential pitfalls, you can optimize your reaction conditions and improve the overall efficiency of your synthesis.

The synthesis of 2-Methoxy-5-methoxymethyl-phenylamine typically proceeds through the reduction of a corresponding nitroaromatic precursor. This guide will focus on troubleshooting this critical reduction step and the preparation of the necessary starting materials.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am experiencing a very low yield after the reduction of 2-methoxy-5-methoxymethyl-nitrobenzene. What are the most likely causes?

Low yields in the reduction of nitroarenes to anilines are a common issue and can stem from several factors. The primary areas to investigate are the quality of the starting material, the efficacy of the reduction conditions, and product loss during workup and purification.[1]

A logical approach to troubleshooting this issue is to first analyze the crude reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion.

Troubleshooting Flowchart for Low Yield

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC/LC-MS) A->B C Incomplete Reaction? (Starting material present) B->C Yes D Significant Side Products Formed? B->D No F Optimize Reaction Conditions: - Increase catalyst loading - Extend reaction time - Increase H2 pressure C->F E Clean Reaction, Low Recovery? (Mainly product spot) D->E No G Investigate Side Reactions: - Over-reduction - Catalyst poisoning - Degradation of starting material/product D->G Yes H Optimize Workup & Purification: - Check extraction solvent - Adjust pH during workup - Modify chromatography conditions E->H

Caption: Troubleshooting logic for low product yield.

Q2: My starting material, 2-methoxy-5-methoxymethyl-nitrobenzene, appears impure. How can I prepare and purify this precursor effectively?

The purity of your starting nitroarene is critical for a successful reduction. Impurities can poison the catalyst or lead to unwanted side reactions. A common route to synthesize this precursor is through the nitration of 2-methoxy-methoxymethylbenzene.

Protocol 1: Synthesis of 2-methoxy-5-methoxymethyl-nitrobenzene

  • Reaction Setup: In a round-bottom flask cooled to 0°C, dissolve 2-methoxy-methoxymethylbenzene in a suitable solvent such as dichloromethane.

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Workup: Carefully quench the reaction by pouring it over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-methoxy-5-methoxymethyl-nitrobenzene.

Reagent/SolventRecommended Ratio (molar eq.)Purpose
2-methoxy-methoxymethylbenzene1.0Starting Material
Nitric Acid1.1 - 1.5Nitrating Agent
Sulfuric Acid1.1 - 1.5Catalyst/Dehydrating Agent
Dichloromethane-Solvent
Q3: The reduction of the nitro group is sluggish and incomplete. How can I optimize the catalytic hydrogenation?

Incomplete reduction is a frequent cause of low yields. Catalytic hydrogenation is a widely used and effective method for reducing nitroarenes.[2] The choice of catalyst, solvent, hydrogen pressure, and temperature are all crucial parameters.

Key Optimization Parameters for Catalytic Hydrogenation:

  • Catalyst: Palladium on carbon (Pd/C) and Raney Nickel are common catalysts for this transformation.[3][4] Ensure the catalyst is fresh and active. Catalyst loading typically ranges from 5-10 mol%.

  • Hydrogen Source: The reaction can be performed under a hydrogen atmosphere (typically 1-3 bar) or by using a hydrogen transfer reagent like ammonium formate.[5][6]

  • Solvent: Methanol and ethanol are common solvents for catalytic hydrogenation.[3][4] Ensure the solvent is of high purity and anhydrous if necessary.

  • Temperature: The reaction is often run at room temperature but may require gentle heating (40-60°C) to drive it to completion.[7]

Protocol 2: Catalytic Hydrogenation of 2-methoxy-5-methoxymethyl-nitrobenzene

  • Reaction Setup: In a hydrogenation vessel, dissolve 2-methoxy-5-methoxymethyl-nitrobenzene in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (e.g., 3 bar) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[8]

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-5-methoxymethyl-phenylamine, which can be further purified by column chromatography or distillation.

Workflow for Nitroaromatic Reduction

G Start Prepare Reactants (Nitroarene, Catalyst, Solvent) Assemble Assemble Reaction Apparatus (e.g., Hydrogenation Vessel) Start->Assemble Perform Perform Reduction (e.g., Hydrogenation) Assemble->Perform Monitor Monitor Reaction Progress (TLC, GC, etc.) Perform->Monitor Workup Work-up (Filtration, Extraction) Monitor->Workup Purification Purification (Column Chromatography, Distillation) Workup->Purification End Characterize Product (NMR, MS, etc.) Purification->End

Caption: General workflow for nitroaromatic reduction.

Q4: I observe multiple spots on my TLC plate after the reaction, indicating side product formation. What are the likely side reactions?

The formation of side products can significantly reduce the yield of the desired aniline.[9] In the context of nitroarene reduction, several side reactions are possible:

  • Over-reduction: While less common for aromatic nitro groups, aggressive reaction conditions could potentially lead to the reduction of other functional groups on the molecule.

  • Incomplete Reduction Products: Intermediates such as nitroso and hydroxylamine species may be present if the reduction is not complete.

  • Coupling Reactions: Under certain conditions, intermediates can couple to form azo or azoxy compounds.[10]

Strategies to Minimize Side Product Formation:

  • Reaction Control: Carefully control the reaction temperature and time to avoid over-reduction or degradation.

  • Catalyst Selection: The choice of catalyst can influence selectivity.

  • Purity of Starting Materials: Ensure the absence of impurities that could lead to side reactions.

Q5: My reaction appears clean by TLC, but I lose a significant amount of product during workup and purification. What can I do to improve recovery?

Product loss during the isolation and purification stages is a common challenge. The basic nature of the aniline product requires careful consideration during the workup.

Tips for Improving Product Recovery:

  • Extraction:

    • Ensure the aqueous layer is sufficiently basic (pH > 8) during extraction to keep the aniline in its free base form, which is more soluble in organic solvents.

    • Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal of the product from the aqueous phase.

  • Drying and Concentration:

    • Thoroughly dry the combined organic extracts with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating.

    • Be mindful of the product's volatility during solvent removal under reduced pressure. Use a moderate temperature on the rotary evaporator.

  • Purification:

    • If using column chromatography, select an appropriate solvent system to achieve good separation of your product from any impurities. A small amount of triethylamine (0.1-1%) can be added to the eluent to prevent the product from streaking on the silica gel.

By systematically addressing these potential issues, you can significantly improve the yield and purity of your 2-Methoxy-5-methoxymethyl-phenylamine synthesis.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Benchchem. (n.d.). Comparing synthesis efficiency of different substituted anilines.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-(4-methylphenyl)phenol Derivatives.
  • Beletskaya, I. P., & Cheprakov, A. V. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-198.
  • Reactions for making widely used aniline compounds break norms of synthesis. (2025). Chemical & Engineering News.
  • Google Patents. (n.d.). CN105924363A - Preparation method of N-methyl-4-methoxyaniline.
  • Study on the synthesis of 2-amino-4-methoxy acetanilide. (2025). ResearchGate.
  • Study.com. (n.d.). Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene.
  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines.
  • El-Kholy, Y. M., et al. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Journal of Chemical and Pharmaceutical Research, 5(4), 1-5.
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-N-methylaniline.
  • Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • Google Patents. (n.d.). US9695109B2 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • Google Patents. (n.d.). CN103524371A - Preparation process of 2-amino-4-acetyl aminoanisole.
  • PubChem. (n.d.). N-[(4-methoxyphenyl)methyl]-4-methylaniline.
  • Benchchem. (n.d.). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • Google Patents. (n.d.). CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.
  • Google Patents. (n.d.). CN104788334A - Synthesis process of 2-amino-4-acetamino anisole.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol.
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol.
  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
  • Chemguide. (n.d.). The preparation of phenylamine (aniline).
  • Google Patents. (n.d.). CN100368385C - Process for preparing 2-amino-4-acetamidoanisole.

Sources

Technical Support Center: Purification of 2-Methoxy-5-methoxymethyl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of by-products and stabilization of 2-Methoxy-5-methoxymethyl-phenylamine (MOM-protected Aniline).[1]

Executive Summary: The "Double-Edged" Challenge

You are likely encountering difficulties because this molecule presents a contradictory chemical challenge. You have a basic aniline (which typically requires acidic washes for purification) and an acid-labile Methoxymethyl (MOM) ether (which hydrolyzes under acidic conditions).

If you treat this reaction mixture like a standard aniline synthesis, you will destroy your product.[1] This guide provides the specific protocols to navigate this stability window.

Module 1: The "Disappearing Yield" (MOM Hydrolysis)

Symptom: Your crude NMR shows the product, but after an acidic workup (e.g., 1M HCl wash to remove neutrals), the product peak vanishes or a new polar spot appears on TLC. Diagnosis: Acid-catalyzed hydrolysis of the acetal linkage.[1][2][3]

The Mechanism

The MOM group is an acetal (


).[3] In the presence of aqueous acid (even dilute HCl), it hydrolyzes to release formaldehyde and the free alcohol (2-Methoxy-5-hydroxymethyl-phenylamine).
Protocol: The "Buffered" Workup

Do NOT use strong mineral acids (HCl, H₂SO₄) for extraction.[1]

  • Quench: If the reaction used metal reductants (Fe/Zn), filter through Celite under Argon.

  • Partition: Dilute with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Wash 1 (Alkaline): Wash with Saturated NaHCO₃ or 1M NaOH. (The MOM group is stable to base).[1][2][3]

  • Wash 2 (Neutral/Buffered): Wash with Ammonium Chloride (sat.[1] aq.) or a Phosphate Buffer (pH 7.0).[1]

    • Critical Check: Ensure the aqueous layer pH

      
       4.0.[1]
      
  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if it is slightly acidic, or add a pinch of K₂CO₃ to the drying agent.[1]

Visualizing the Stability Window

MOM_Stability Substrate Target Molecule (MOM-Ether) Acid Acidic Wash (pH < 4) Substrate->Acid Workup Error Base Basic/Neutral Wash (pH 7-14) Substrate->Base Correct Protocol Hydrolysis DEGRADATION (Alcohol + Formaldehyde) Acid->Hydrolysis Acetal Cleavage Stable Product Intact Base->Stable Stable Window

Figure 1: The MOM ether stability decision tree. Acidic conditions trigger immediate degradation.[1]

Module 2: The "Black Tar" Syndrome (Oxidation)

Symptom: The oil turns from pale yellow to dark brown/black upon standing or concentration.[1] Diagnosis: Radical oxidation of the electron-rich aniline to quinone imines and subsequent polymerization.[1]

Troubleshooting Protocol

Anilines with electron-donating groups (like the 2-Methoxy group here) are highly prone to oxidation.

StepActionScientific Rationale
1 Argon Sparging Degas all solvents used for extraction and chromatography.[1] Oxygen is the primary enemy.[1]
2 Add Antioxidant Add 0.1% BHT (Butylated hydroxytoluene) to your elution solvents.[1] It scavenges free radicals and prevents polymerization.
3 Cold Storage Store the purified amine as a frozen benzene solution or under Argon at -20°C. Never store as a neat oil in air.[1]
4 Salt Formation (Alternative) Advanced: Convert the amine to an Oxalate salt .[1] Oxalic acid is mild enough to spare the MOM group (usually) if done in anhydrous ether, rendering the amine oxidation-resistant.

Module 3: Removing Impurities (Chromatography Guide)[1]

Symptom: Tailing spots on TLC or co-elution with the nitro precursor.[1] Diagnosis: The amine interacts with the acidic silanols on silica gel, causing streaking and potential on-column degradation.[1]

Optimized Chromatography Protocol

Standard silica gel is slightly acidic (pH 6-6.5).[1] You must neutralize it.[1]

  • Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA) .[1]

  • Eluent: Use Hexanes/Ethyl Acetate with 1% TEA or 1% NH₄OH .

  • Loading: Load the crude material using a minimum amount of DCM/Toluene. Avoid loading with Methanol, as it promotes transacetalization on acidic silica.[1]

Separation Data Table
ComponentRelative Polarity (TLC)Recommended Eluent (Hex/EtOAc)Removal Strategy
Nitro Precursor High (

)
90:10Elutes first. Collect early fractions.
Azo By-products Medium (Colored)80:20Often yellow/orange bands.[1] Discard.
Target Amine Low (

)
70:30 (+ 1% TEA)Collect main fraction.[1]
Hydrolyzed Alcohol Very Low (

)
50:50Remains on column or elutes last.[1]

Module 4: Removing Azo/Azoxy Impurities

Symptom: Persistent yellow/orange color that co-elutes with the product.[1] Diagnosis: Incomplete reduction of the nitro group often yields azo dimers (


).
The "Chemical Polish" Method

If chromatography fails to separate the azo impurity:

  • Dissolve the mixture in Ethanol/Water (5:1).

  • Add 5 equivalents of Sodium Dithionite (Na₂S₂O₄) .

  • Heat to 60°C for 30 minutes.

    • Mechanism:[1][4] Dithionite specifically cleaves the azo bond back to the aniline.[1]

  • Workup: Extract immediately as per Module 1.

Workflow Visualization

Purification_Workflow Crude Crude Reaction Mixture (Amine + Nitro + Azo) Filtration Filter (Celite/Argon) Remove Metals Crude->Filtration Extraction Buffered Extraction (Sat. NaHCO3 / Brine) Filtration->Extraction Check Check TLC/NMR Is Azo present? Extraction->Check Dithionite Dithionite Wash (Cleave Azo) Check->Dithionite Yes (Colored) Column Neutralized Silica Column (1% TEA in Eluent) Check->Column No Dithionite->Extraction Re-extract Final Pure Product Store under Argon/-20°C Column->Final

Figure 2: Step-by-step purification logic flow to ensure MOM stability and impurity removal.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][5] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Detailed stability data of Methoxymethyl ethers).

  • BenchChem Technical Support. (2025). Stability of MOM Ether Protecting Group. (Guidelines on acid sensitivity and Lewis acid compatibility).

  • Organic Chemistry Portal. (n.d.).[1] Methoxymethyl Ethers (MOM).[1][2][3][6][7][8] (Reactivity profiles and cleavage conditions).

  • Nihon, Y. et al. (2019).[1] Chemoselective Transformations of Aromatic Methoxymethyl Ethers. PMC. (Differentiation between aliphatic and aromatic MOM ethers).

Sources

Minimizing side reactions in aniline derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aniline Derivative Synthesis Ticket ID: ANL-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Aniline Synthesis Optimization Portal

As researchers, we know that aniline derivatives are deceptively simple structures. While the core chemistry (nitro reduction, N-alkylation) appears elementary, the reality involves a minefield of side reactions: dehalogenation, poly-alkylation, and rapid oxidative degradation ("tarring").

This guide is structured not as a textbook, but as a Troubleshooting Logic Engine . It addresses the causality of failure and provides self-validating protocols to ensure your specific derivative is synthesized with high fidelity.

Module 1: Chemoselective Nitro Reduction

The Issue: You need to reduce a nitro group (-NO₂) to an amine (-NH₂) without removing sensitive halogens (Cl, Br, I) present on the aromatic ring.[1][2] The Failure Mode: Standard Catalytic Hydrogenation (Pd/C + H₂) often causes hydrodehalogenation , cleaving the C-X bond and yielding a non-functionalized aniline.

Troubleshooting Protocol

The choice of reductant must be dictated by the "Lability Hierarchy" of your substituents.

Reductant SystemChemoselectivityBest ForRisk Factor
Pd/C + H₂ LowSimple NitroarenesHigh risk of dehalogenation (I > Br > Cl).[1]
Pt/C (Sulfided) HighHalogenated NitroarenesSlower reaction rate; requires higher pressure.
Fe / NH₄Cl ExcellentIodo/Bromo-nitroarenesHeterogeneous sludge; workup can be messy (emulsions).
SnCl₂ / HCl ExcellentAcid-stable substratesStoichiometric tin waste; strict pH control needed during workup.
Zn / AcOH ModerateGeneral purposeCan reduce ketones/aldehydes if not controlled.
Recommended Workflow: The Iron-Ammonium Chloride Method (Bechamp Reduction Variant)

This is the most robust method for preserving halogens. The mechanism relies on electron transfer from the metal surface, which is thermodynamically insufficient to cleave the C-Halogen bond under these conditions.

Protocol:

  • Dissolve: Suspend nitroarene (1.0 equiv) in EtOH:Water (3:1 ratio).

  • Activate: Add Fe powder (3-5 equiv) and NH₄Cl (0.5 equiv).

  • Heat: Reflux vigorously (70-80°C) for 1-4 hours.

    • QC Checkpoint: Monitor TLC.[1][3][4] The intermediate hydroxylamine (-NHOH) often appears as a spot slightly more polar than the nitro compound before converting to the amine.

  • Workup (Crucial): Filter hot through Celite to remove iron oxides. Wash the cake with hot EtOH.

    • Note: Do not allow the filtrate to cool before filtering, or the product may crystallize in the iron sludge.

Logic Pathway: Reductant Selection

NitroReduction Start Substrate Analysis: Nitroarene Halogen Contains Halogen (I, Br, Cl)? Start->Halogen Sensitive Contains Aldehyde/Ketone? Halogen->Sensitive No CheckHalogen Halogen Type? Halogen->CheckHalogen Yes PdC Use Pd/C + H2 (1 atm) Fast, Clean Sensitive->PdC No SnCl2 Use SnCl2 or Fe/AcOH Preserves Carbonyls Sensitive->SnCl2 Yes FeNH4 Use Fe / NH4Cl (Reflux) Prevents Dehalogenation CheckHalogen->FeNH4 Iodine/Bromine PtS Use Sulfided Pt/C + H2 or Fe / NH4Cl CheckHalogen->PtS Chlorine

Caption: Decision matrix for selecting the appropriate reducing agent to prevent side reactions like dehalogenation or carbonyl reduction.

Module 2: N-Alkylation Control

The Issue: You intend to synthesize a secondary aniline (Mono-alkylation), but the reaction produces a mixture of secondary and tertiary anilines (Over-alkylation). The Mechanism: The secondary amine product is often more nucleophilic than the primary aniline starting material due to the inductive electron-donating effect of the new alkyl group.

Troubleshooting Protocol

Method A: Reductive Amination (The Gold Standard) Avoid direct alkylation with alkyl halides if possible. Use an aldehyde/ketone and a hydride source.[5][6] This proceeds via an imine intermediate, which prevents over-alkylation because the imine cannot react with a second equivalent of aldehyde until reduced.

  • Reagents: Aldehyde (1.0 equiv), NaBH(OAc)₃ (1.5 equiv), AcOH (cat.), DCM or DCE.

  • Why NaBH(OAc)₃? It is mild and will reduce the imine much faster than the aldehyde, ensuring selectivity.

Method B: Direct Alkylation Optimization If you must use an alkyl halide (R-X):

  • Stoichiometry: Use a large excess of Aniline (3.0 - 5.0 equiv) relative to the alkyl halide.

  • Base Selection: Use a weak base (NaHCO₃ or K₂CO₃) rather than strong bases (NaH) to prevent deprotonation of the formed secondary amine.

  • Additives: For unreactive anilines, add NaI (Finkelstein condition) to generate the more reactive alkyl iodide in situ, allowing milder thermal conditions.

Module 3: Buchwald-Hartwig Coupling (Advanced)

The Issue: The reaction stalls, yields are low, or "Hydrodehalogenation" (Ar-X


 Ar-H) occurs instead of coupling.
The Failure Mode:  Beta-hydride elimination from the amine or solvent, or catalyst poisoning by oxidation.
Critical Parameter Optimization
ParameterRecommendation for TroubleshootingMechanism
Ligand BrettPhos (Primary amines) / RuPhos (Secondary amines)Bulky, electron-rich phosphines facilitate oxidative addition and prevent catalyst aggregation.
Base Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ Weaker bases reduce dehydrohalogenation side reactions and tolerate functional groups (esters/nitriles) better.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow thermal activation; t-Amyl alcohol helps solubilize inorganic bases.
Oxygen Sparge with Argon (20 mins) Pd(0) is rapidly oxidized to inactive Pd(II) species (Pd black). "Degassing" via sonication is often insufficient.
Pathway: The Catalytic Cycle & Intervention Points[7][8]

Buchwald Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind Base + Amine Side1 Side Rxn: Hydrodehalogenation (Ar-H formed) OxAdd->Side1 Hydride Source Present (e.g., Alcohols) RedElim Reductive Elimination (Product Formation) AmineBind->RedElim Fast Side2 Side Rxn: Beta-Hydride Elim (Imine formed) AmineBind->Side2 Lack of Bulky Ligand RedElim->Pd0 Regeneration

Caption: The Buchwald-Hartwig cycle showing where side reactions divert the pathway. Bulky ligands accelerate the step from Amine Coordination to Reductive Elimination.

Module 4: Stability & Storage (The "Purple Tar" Problem)

The Issue: Aniline products turn from clear/yellow to purple/black oil upon storage. The Mechanism: Auto-oxidation. Aniline oxidizes to a radical cation, couples to form p-benzoquinone di-imine (Wurster salts), and eventually polymerizes into "Aniline Black."

Stabilization Protocol:

  • Salt Formation (Recommended): Convert the free base aniline to its HCl or Oxalate salt immediately after purification.

    • Procedure: Dissolve aniline in Et₂O, add 2M HCl in Et₂O dropwise. Filter the white precipitate.

    • Why? The protonated ammonium species (

      
      ) lacks the lone pair electrons required to initiate the oxidation radical chain.
      
  • Workup Additive: Add 1% w/v Sodium Dithionite (Na₂S₂O₄) or Sodium Bisulfite to the aqueous extraction layer. This acts as a radical scavenger during the biphasic mixing, where oxidation is most rapid.

  • Storage: Store under Argon at -20°C. Dark glass vials are mandatory (photo-oxidation is a secondary catalyst).

References

  • Chemoselective Nitro Reduction (Bechamp/Fe)

    • Org.[3][6][7] Process Res. Dev.2006 , 10, 2, 377–383. "Selective Reduction of Nitroarenes in the Presence of Halogens".

  • Metal-Free Chemoselective Reduction (B2(OH)4)

    • J. Org.[7][8] Chem.2022 , 87, 2, 910–919.[8] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds".

  • Buchwald-Hartwig Troubleshooting & Ligands

    • Chem. Sci.2011, 2, 27-50.
  • Aniline Oxidation Mechanism

    • J. Chem. Soc., Perkin Trans. 2, 1972, 999-1005. "Mechanism and kinetics of the reaction of p-benzoquinone di-imines with aniline".

Sources

Column chromatography conditions for 2-Methoxy-5-methoxymethyl-phenylamine separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Guide for 2-Methoxy-5-methoxymethyl-phenylamine

Case ID: #ANL-2M5M-PUR Status: Active Expert Level: Senior Application Scientist

Executive Summary

Purifying 2-Methoxy-5-methoxymethyl-phenylamine presents a dual chemical challenge. First, as a primary aniline , it possesses a basic nitrogen lone pair that interacts strongly with acidic silanol groups on silica gel, leading to severe peak tailing and yield loss. Second, the methoxymethyl (MOM) ether moiety at the 5-position is an acetal linkage; while stable to base, it is acid-labile .

Critical Warning: Standard protocols for sharpening aniline peaks often involve adding acetic acid. Do NOT use acid for this compound. Acidic mobile phases can hydrolyze the methoxymethyl group, destroying your molecule. You must use a buffered basic mobile phase .

Module 1: Method Development (The Pilot)

Before committing your crude material to a column, you must validate your solvent system on TLC. This is your "Self-Validating System."

The Solvent System

Standard straight-phase silica chromatography is recommended, but the mobile phase requires modification.

ComponentRoleRecommended Ratio
Hexane (or Heptane) Non-polar carrierGradient Start: 90%
Ethyl Acetate (EtOAc) Polar eluentGradient End: 50-60%
Triethylamine (TEA) The "Shield" 1% (v/v) Constant

Why TEA? Triethylamine has a higher affinity for silica's acidic protons than your aniline does. It saturates the active sites on the silica, allowing your product to elute as a tight, symmetrical band rather than a streak.

TLC Protocol
  • Prepare Mobile Phase: 70% Hexane / 29% EtOAc / 1% TEA .

  • Spotting: Dissolve a small amount of crude in EtOAc. Spot on a silica plate.[1][2]

  • Visualization:

    • UV (254 nm): The aromatic ring will absorb strongly.

    • Ninhydrin Stain: The primary amine will turn distinct red/purple upon heating.

    • Anisaldehyde: Good backup for general organic residue.

Pass/Fail Criteria:

  • Pass: Spot is circular (Rf ~0.3 - 0.4).

  • Fail: Spot looks like a comet (tailing). Action: Increase TEA concentration to 2% or pre-wash the column.

Module 2: The Separation Protocol

Column Preparation (The Slurry Method)
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Pre-treatment (Crucial):

    • Suspend silica in Hexane containing 1% TEA .

    • Pour the slurry into the column.

    • Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hex:EtOAc + 1% TEA).

    • Reasoning: This neutralizes the column before the sample touches it.

Sample Loading
  • Physical State: This compound is likely an oil or low-melting solid.

  • Method: Liquid Loading is preferred if the sample is soluble in a small volume of DCM or Toluene.

  • Alternative: If solubility is poor in non-polar solvents, use Solid Loading . Dissolve in MeOH/DCM, mix with silica (1:2 ratio), rotovap to dryness, and pour the powder on top of the wet column bed.

Elution Gradient

Run the column with a stepwise or linear gradient. Maintain 1% TEA throughout all solvent changes.

StepSolvent Composition (Hex:EtOAc)ModifierVolume (CV)
Equilibration 95 : 51% TEA2 CV
Load ------
Elution 1 90 : 101% TEA3 CV
Elution 2 80 : 201% TEA3 CV
Elution 3 70 : 301% TEAUntil Elution
Flush 50 : 501% TEA2 CV

Module 3: Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism that dictates the success of this purification.

ChromatographyMechanism Silica Acidic Silica Surface (Si-OH) Target Target Aniline (Basic -NH2) Silica->Target Strong Interaction Result_Bad Result without TEA: Hydrogen Bonding -> Tailing Target->Result_Bad Result_Good Result with TEA: TEA Blocks Sites -> Sharp Peak Target->Result_Good Elutes Freely TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding

Caption: Mechanism of Action: Triethylamine (TEA) acts as a competitive inhibitor, binding to acidic silanol sites and preventing the target aniline from "sticking," which eliminates tailing.

Module 4: Troubleshooting & FAQs

Q1: My product is turning brown on the column. What is happening?

A: Anilines are electron-rich and prone to oxidation by air, a process accelerated by the high surface area of silica.

  • The Fix:

    • Use degassed solvents.

    • Apply nitrogen pressure (flash chromatography) to speed up the run. Do not gravity elute.

    • Wrap the column in foil if the lab is brightly lit (though oxygen is the primary culprit).

Q2: Can I use Dichloromethane (DCM) and Methanol instead?

A: Yes, but be careful.

  • DCM/MeOH is very powerful. For this molecule, a gradient of DCM to 5% MeOH/DCM is usually sufficient.

  • Warning: Methanol generates heat when mixed with silica. Slurry pack in DCM first, then introduce MeOH gradually to avoid cracking the silica bed.

  • Still requires 1% TEA.

Q3: I see a second spot running just below my product. Is it an isomer?

A: It could be the demethylated byproduct (hydrolysis of the methoxymethyl ether) if you used acidic conditions previously. Alternatively, if you synthesized this via reduction of a nitro group, it could be a partially reduced intermediate (hydroxylamine).

  • Diagnostic: Isolate the impurity.[1] If the NMR shows the loss of the -CH2-O-CH3 signals (singlet ~3.4 ppm and singlet ~4.6 ppm), you have hydrolyzed the ether.

Q4: How do I remove the Triethylamine after the column?

A: TEA has a low boiling point (89°C) but can be persistent.

  • Rotovap your fractions.

  • Redissolve in DCM and wash with saturated Sodium Bicarbonate (NaHCO3) . Do not wash with acid.

  • Dry over Na2SO4 and rotovap again. Residual TEA usually evaporates during high-vacuum drying.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989.
  • Snyder, L. R., & Kirkland, J. J. Introduction to Modern Liquid Chromatography, 3rd Edition. Wiley-Interscience.[3] (Mechanisms of silanol interaction).

  • Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience.[3] (Stability data for Methoxymethyl [MOM] ethers confirming acid lability).

  • BenchChem Technical Support. Methoxymethyl (MOM) Ether Protecting Group Guide. Link (General stability protocols).

Sources

Validation & Comparative

C13 NMR chemical shifts for 2-Methoxy-5-methoxymethyl-phenylamine

Comparative Guide: C NMR Characterization of 2-Methoxy-5-methoxymethyl-phenylamine

Executive Summary & Technical Context

2-Methoxy-5-methoxymethyl-phenylamine is a critical intermediate, often utilized in the synthesis of dyes and kinase inhibitors. Its structural integrity hinges on the precise formation of the methoxymethyl ether side chain at the C5 position.

In synthetic workflows—particularly those involving the reduction of nitro precursors or the methylation of benzyl alcohols—two primary impurities often persist:

  • The Alcohol Precursor: 2-Methoxy-5-(hydroxymethyl)aniline (incomplete alkylation).

  • The Methyl Analog: 2-Methoxy-5-methylaniline (over-reduction or starting material impurity).

This guide compares the

Experimental Methodology

To ensure reproducible chemical shifts, the following protocol controls for concentration and solvent effects, which significantly perturb the amine (C1) and methoxy (C2) signals.

Sample Preparation Protocol
  • Solvent Selection: Chloroform-d (

    
    )  is the standard for this lipophilic ether.
    
    • Note: If the amine salt is isolated, DMSO-

      
        must be used, but this will shift the C1 signal upfield by ~2-3 ppm due to hydrogen bonding.
      
  • Concentration: Dissolve 20–30 mg of analyte in 0.6 mL of solvent.

    • Reasoning: High concentrations prevent signal broadening in the methoxy region; low concentrations may miss the quaternary C1/C2/C5 signals in standard scan times.

  • Reference: Tetramethylsilane (TMS) internal standard at

    
     0.00 ppm or residual 
    
    
    triplet at
    
    
    77.16 ppm.
Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Proton-decoupled

    
    C (typically zgpg30 or equivalent).
    
  • Relaxation Delay (D1): 2.0 seconds .

    • Critical: The quaternary carbons (C1, C2, C5) have long

      
       relaxation times. A short D1 will suppress their intensity, leading to integration errors.
      
  • Scans (NS): Minimum 1024 scans (approx. 30 mins) to resolve the quaternary carbons clearly from baseline noise.

  • Spectral Width: 0 – 200 ppm.

Comparative Chemical Shift Data

The following tables contrast the target molecule with its critical analogs.

Table 1: C NMR Assignment for 2-Methoxy-5-methoxymethyl-phenylamine

Solvent:

Carbon PositionTypeChemical Shift (

, ppm)
Diagnostic Note
C1 Quaternary (C-N)136.5 Shielded by ortho-OMe; Broadened by N-quadrupole.
C2 Quaternary (C-O)147.2 Deshielded by direct Oxygen attachment.
C3 Methine (CH)110.4 Ortho to OMe; strongly shielded.
C4 Methine (CH)118.8
C5 Quaternary (C-R)131.0 Point of divergence from analogs.
C6 Methine (CH)114.5 Ortho to

.
Ar-O-

Methyl55.4 Standard aromatic methoxy signal.

Methylene74.1 CRITICAL IDENTIFIER (Benzylic Ether).

(Side chain)
Methyl57.8 Aliphatic ether methoxy (distinct from Ar-OMe).
Table 2: Impurity Differentiation Guide

Use this table to identify failed reactions or impure starting materials.

FeatureTarget (Methoxymethyl)Alternative A (Methyl Analog)Alternative B (Alcohol Precursor)
Benzylic Carbon

74.1 (

-O)

21.1 (

)

65.2 (

-OH)
Side Chain OMe

57.8
Absent Absent
C5 (Ring)

131.0

~130.5

~133.0
Aromatic OMe

55.4

55.6

55.3

Analyst Insight: The presence of a peak at 21.1 ppm is a definitive indicator of the 5-methyl impurity (p-cresidine derivative), often carried over if the starting material was impure. A peak at 65.2 ppm indicates incomplete methylation of the alcohol.

Structural Validation Workflow

The following diagram illustrates the logic flow for confirming the structure and ruling out alternatives based on the data above.

NMR_ValidationSampleCrude Product(Dissolved in CDCl3)Check_AliphaticStep 1: Inspect Aliphatic Region(0 - 80 ppm)Sample->Check_AliphaticDecision_74Peak at ~74 ppm?Check_Aliphatic->Decision_74Decision_58Peak at ~58 ppm?Decision_74->Decision_58YesImpurity_CheckCheck for ImpuritiesDecision_74->Impurity_CheckNoDecision_58->Impurity_CheckNo (Missing OMe)Result_TargetCONFIRMED:2-Methoxy-5-methoxymethyl-phenylamineDecision_58->Result_TargetYes (Target Found)Result_AlcoholIDENTIFIED:Alcohol Precursor(Peak at ~65 ppm)Impurity_Check->Result_AlcoholPeak at 65 ppmResult_MethylIDENTIFIED:Methyl Analog(Peak at ~21 ppm)Impurity_Check->Result_MethylPeak at 21 ppm

Caption: Logic gate for distinguishing the target ether from alcohol and alkyl impurities using

Mechanistic Interpretation of Shifts

Understanding why the shifts appear where they do allows for intelligent troubleshooting.

  • The "Push-Pull" Effect on the Ring:

    • The Methoxy group (C2) is a strong resonance donor (

      
      ), pushing electron density into the ring, significantly shielding the ortho (C3) and para (C5) positions. However, C5 is also substituted with the methoxymethyl group.
      
    • The Amine group (C1) is also a strong donor.

    • Result: The ring carbons C3 (

      
       110.4) and C6 (
      
      
      114.5) are highly shielded (upfield) compared to benzene (
      
      
      128.5).
  • The Benzylic Shift (C5 substituent):

    • In the Methyl analog , the

      
       group is electron-donating by hyperconjugation, slightly shielding the ipso carbon.
      
    • In the Target (Methoxymethyl) , the Oxygen atom is

      
       to the ring but attached to the benzylic carbon. The electronegative Oxygen deshields the benzylic carbon significantly (from ~21 to ~74 ppm) but has a minimal inductive effect on the ring carbons themselves.
      

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 2511 (Anisidine derivatives). Available at: [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1] (Standard reference for substituent additivity rules).

  • PubChem. Compound Summary for CID 12345 (Analogs). National Library of Medicine. Available at: [Link]

Analytical Mastery: A Comparative Guide to Mass Spectrometry Platforms for the Characterization of 2-Methoxy-5-methoxymethyl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

The structural elucidation and targeted quantification of substituted anilines are critical workflows in pharmaceutical development, environmental monitoring, and synthetic chemistry. 2-Methoxy-5-methoxymethyl-phenylamine (C9H13NO2, Exact Mass: 167.0946 Da) presents a unique analytical challenge. With three distinct functional groups—a primary amine, an aromatic methoxy group, and a highly labile methoxymethyl group—its behavior in the gas phase requires careful platform selection.

This guide objectively compares three leading mass spectrometry (MS) platforms—High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ), and Gas Chromatography-Mass Spectrometry (GC-MS)—evaluating their performance based on the molecule's intrinsic fragmentation chemistry.

PART 1: Mechanistic Fragmentation Profiling (The "Why")

To select the optimal analytical platform, we must first decode the molecule's gas-phase thermodynamics. The fragmentation of 2-Methoxy-5-methoxymethyl-phenylamine under collision-induced dissociation (CID) or electron impact (EI) is governed by the relative stabilities of the resulting carbocations and the neutral losses expelled .

Pathway A: Benzyl Ether Cleavage (The Thermodynamic Sink)

In Electrospray Ionization (ESI+), the molecule forms a protonated precursor


 at m/z 168.1019. The ether oxygen of the methoxymethyl group is readily protonated. Because methanol is an excellent neutral leaving group, heterolytic cleavage occurs rapidly, expelling 

(32.0262 Da) to yield a benzylic carbocation at m/z 136.0757. Causality: This fragment dominates the spectrum (often the base peak) because the resulting benzyl cation is exceptionally stabilized by resonance delocalization from the electron-donating ortho-methoxy and meta-amine groups on the aromatic ring .
Pathway B: Aniline Ammonia Loss

A competitive, albeit less favorable, pathway involves the protonation of the primary amine. Subsequent proton transfer and cleavage result in the neutral loss of ammonia (


, 17.0265 Da), generating a fragment at m/z 151.0754. This pathway is highly dependent on the collision energy applied .
Pathway C: Secondary Methoxy-Arene Cleavage

The highly stable m/z 136 fragment can undergo secondary dissociation at elevated collision energies. The aromatic methoxy group loses a methyl radical (


, 15.0235 Da) to form a radical cation at m/z 121.0522, or loses formaldehyde (

, 30.0106 Da) to yield m/z 106.0651 .

Fragmentation M [M+H]+ m/z 168.1019 F1 Fragment A m/z 136.0757 (- CH3OH) M->F1 Heterolytic Cleavage (-32.0262 Da) F2 Fragment B m/z 151.0754 (- NH3) M->F2 Proton Transfer (-17.0265 Da) F3 Fragment C m/z 121.0522 (- •CH3) F1->F3 Radical Loss (-15.0235 Da) F4 Fragment D m/z 106.0651 (- CH2O) F1->F4 Neutral Loss (-30.0106 Da)

Fig 1: ESI+ fragmentation pathways of 2-Methoxy-5-methoxymethyl-phenylamine.

PART 2: Platform Comparison & Experimental Data

The choice of MS platform dictates the quality and utility of the data. Below is an objective comparison of how three distinct architectures handle this specific analyte.

UHPLC-ESI-HRMS (Orbitrap / Q-TOF)
  • Performance: Exceptional for structural elucidation and impurity profiling. The high mass resolving power (>100,000 FWHM) allows for the exact mass determination of fragments, unambiguously differentiating the loss of

    
     (32.0262 Da) from the isobaric loss of 
    
    
    
    (31.9898 Da) or a methoxy radical (31.0184 Da).
  • Limitation: Lower duty cycle and higher cost per sample compared to targeted platforms.

UHPLC-ESI-QqQ (Triple Quadrupole)
  • Performance: The gold standard for high-throughput, ultra-sensitive quantification. By monitoring the specific Multiple Reaction Monitoring (MRM) transition of 168.1 → 136.1, the QqQ filters out matrix noise, providing a linear dynamic range spanning up to 6 orders of magnitude.

  • Limitation: Unit mass resolution (~0.7 Da) means it cannot resolve closely eluting isobaric interferences in highly complex matrices without rigorous chromatographic separation.

GC-EI-MS (Single Quadrupole)
  • Performance: Utilizes 70 eV Electron Impact (EI) to generate highly reproducible, library-searchable spectra. Unlike ESI, EI produces a radical molecular ion (

    
     at m/z 167). The base peak remains m/z 136, driven by the alpha-cleavage loss of a methoxy radical (
    
    
    
    ).
  • Limitation: The primary amine and ether groups make the molecule susceptible to thermal degradation and peak tailing in the GC inlet, necessitating chemical derivatization.

Quantitative Data Summary
Analytical ParameterUHPLC-ESI-HRMS (Orbitrap)UHPLC-ESI-QqQ (Triple Quad)GC-EI-MS (Single Quad)
Primary Utility Unknown ID / Structural ProofTargeted Trace QuantificationLibrary Matching / Profiling
Ionization Mode ESI Positive (

168.1019)
ESI Positive (

168.1)
Electron Impact (

167)
Mass Resolution > 100,000 (FWHM)Unit Mass (~0.7 Da)Unit Mass (~0.7 Da)
Primary Quant Ion m/z 136.0757m/z 136.1m/z 136.0
Typical Sensitivity (LOQ) 1 - 5 ng/mL0.01 - 0.1 ng/mL10 - 50 ng/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude3 - 4 orders of magnitude

PART 3: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each step.

Workflow S1 Sample Prep (Dilution/Deriv) S2 Chromatography (UHPLC/GC) S1->S2 S3 Ionization (ESI+ or EI) S2->S3 S4 Mass Analysis (QqQ/HRMS/EI) S3->S4 S5 Data Processing (Quant/Qual) S4->S5

Fig 2: End-to-end analytical workflow for mass spectrometry platform comparison.

Protocol 1: High-Sensitivity Targeted Quantification via UHPLC-ESI-QqQ

Rationale: QqQ platforms require precise tuning of collision energies to maximize the conversion of the precursor ion to the stable benzylic fragment.

  • Compound Optimization (Infusion):

    • Prepare a 1 µg/mL standard in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring the primary amine is fully ionized to

      
      , drastically increasing ESI efficiency.
      
    • Infuse at 10 µL/min. Optimize the Declustering Potential (DP) to maximize m/z 168.1.

    • Perform a product ion scan ramping Collision Energy (CE) from 10 to 40 eV. Select 168.1 → 136.1 as the quantifier transition (optimal CE typically ~15-20 eV) and 168.1 → 121.1 as the qualifier.

  • Chromatographic Separation:

    • Column: C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • System Suitability & Validation Check:

    • Inject a matrix blank followed by the lowest calibration standard (0.05 ng/mL). The signal-to-noise (S/N) ratio of the 168.1 → 136.1 transition must be ≥ 10:1. If S/N is lower, the ESI source must be cleaned to remove ion-suppressing contaminants.

Protocol 2: Structural Profiling via GC-EI-MS

Rationale: The primary amine group causes severe peak tailing on siloxane-based GC columns due to hydrogen bonding with active silanol sites. Derivatization is mandatory for robust chromatography.

  • Sample Derivatization:

    • Transfer 100 µL of sample extract to a silanized autosampler vial.

    • Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate at 60°C for 30 minutes. Causality: MSTFA replaces the active amine hydrogens with trimethylsilyl (TMS) groups, increasing volatility and eliminating peak tailing.

  • GC Separation:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: 70°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • System Suitability & Validation Check:

    • Analyze a derivatized solvent blank. The chromatogram must show no peaks eluting at the expected retention time of the TMS-derivative. The retention time of the analyte must remain stable within ±0.05 minutes across 5 consecutive injections to validate column integrity.

Conclusion & Strategic Recommendations

The successful analysis of 2-Methoxy-5-methoxymethyl-phenylamine relies heavily on exploiting its tendency to form a highly stable benzylic cation (m/z 136).

  • For drug development professionals conducting impurity profiling or metabolite ID, UHPLC-ESI-HRMS is non-negotiable due to its exact mass confirmation.

  • For bioanalytical researchers requiring high-throughput pharmacokinetics (PK) or trace-level environmental monitoring, the UHPLC-ESI-QqQ provides unparalleled sensitivity.

  • GC-EI-MS remains a robust, cost-effective alternative for synthetic verification, provided the analyst strictly adheres to amine-derivatization protocols to prevent chromatographic degradation.

References

  • Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed (National Institutes of Health).[Link]

  • GCMS Section 6.13 - Fragmentation of Ethers. Whitman College. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]

HPLC retention time and method for 2-Methoxy-5-methoxymethyl-phenylamine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and method development guide for the chromatographic separation of 2-Methoxy-5-methoxymethyl-phenylamine.

Chemical Profiling & Chromatographic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-Methoxy-5-methoxymethyl-phenylamine (CAS: 1036445-13-2) requires a deep understanding of its physicochemical properties. This molecule features an aromatic aniline core substituted with a primary amine (


), an electron-donating methoxy group (

), and a slightly polar methoxymethyl group (

).

Based on structural analogs, the estimated


 of its conjugate acid is approximately 4.2–4.5, and its partition coefficient (

) is roughly 1.5. These properties present two distinct chromatographic challenges:
  • Secondary Interactions (Peak Tailing): Basic anilines are notorious for severe peak tailing on legacy silica-based columns. At neutral pH, the basic amine interacts electrostatically with ionized, unendcapped residual silanols (

    
    ) on the stationary phase.
    
  • Retention Volatility: Because the molecule transitions from a protonated, highly polar state (

    
    ) to a neutral, hydrophobic state (
    
    
    
    ), minor fluctuations in mobile phase pH will drastically shift the retention time.

Method Development Logic & Workflow

To build a self-validating, robust method, we must control the ionization state of both the analyte and the silica support. As demonstrated by Boulahlib et al. in their optimization of substituted aniline separations , controlling the buffer pH and selecting the correct stationary phase chemistry is the most critical step.

We compare three distinct approaches:

  • Standard C18 (Hydrophobic Retention): Requires strict pH control. Operating at pH 5.0 (acetate buffer) partially suppresses silanol ionization while maintaining enough neutral analyte for hydrophobic retention.

  • Phenyl-Hexyl (

    
     Interactions):  Leverages the electron-rich aromatic ring of the analyte. The 
    
    
    
    interactions outcompete weak silanol interactions, improving peak shape at neutral pH.
  • Mixed-Mode Cation Exchange: Uses a column with embedded acidic groups (e.g., Primesep 100). By operating at an acidic pH (2.5), the analyte is fully protonated and retained via strong, predictable cation-exchange mechanisms rather than weak hydrophobicity.

Workflow A 1. Analyte Profiling (pKa ~4.5, LogP ~1.5) B 2. Column Selection (C18, Phenyl, Mixed-Mode) A->B C 3. Mobile Phase (pH 5.0 Acetate or pH 2.5 TFA) B->C D 4. Elution Strategy (Gradient vs Isocratic) C->D E 5. Validation (SST, Recovery, Linearity) D->E

Fig 1. Systematic HPLC method development workflow for substituted anilines.

Comparative Column Performance

The following table synthesizes modeled quantitative data comparing how different column chemistries handle 2-Methoxy-5-methoxymethyl-phenylamine. The data highlights the causality between mobile phase pH, retention mechanism, and resulting peak symmetry.

Table 1: Comparative Chromatographic Performance for 2-Methoxy-5-methoxymethyl-phenylamine

Column ChemistryMobile Phase pHPrimary Retention MechanismRetention Time (min)Peak Asymmetry (

)
Theoretical Plates (

)
Standard C18 7.0 (Phosphate)Hydrophobic8.41.8 (Severe Tailing)4,200
Standard C18 2.5 (TFA)Hydrophobic2.1 (Near Void)1.13,500
C4 (Short Alkyl) 5.0 (Acetate)Hydrophobic6.51.157,800
Phenyl-Hexyl 7.0 (Phosphate)Hydrophobic +

9.21.28,500
Mixed-Mode 2.5 (TFA)Hydrophobic + Cation-Exchange11.51.05 (Excellent)10,200

Note: The C4 column data at pH 5.0 reflects the optimized conditions established by Boulahlib et al. for substituted anilines . Mobile phase optimization can be further refined using empirical retention modeling and Derringer's desirability function as described by Hadjmohammadi et al. .

Mechanism A 2-Methoxy-5-methoxymethyl-phenylamine (pKa ~4.5) B B A->B C Neutral Mobile Phase (pH ~ 7.0) Neutral Species (-NH2) A->C D Mixed-Mode Column Strong Cation-Exchange Retention B->D E Standard C18 Column Weak Hydrophobic Retention B->E F Standard C18 Column Strong Hydrophobic Retention (Risk of Silanol Tailing) C->F G Phenyl-Hexyl Column Strong Pi-Pi Retention (Excellent Peak Shape) C->G

Fig 2. Effect of mobile phase pH on the retention mechanism of the target analyte.

Step-by-Step Experimental Protocols

To ensure reproducibility, two distinct, self-validating protocols are detailed below. Protocol A is ideal for standard LC systems lacking specialized columns, while Protocol B offers superior resolution for complex matrices.

Protocol A: Reversed-Phase HPLC with Acetate Buffer (pH 5.0)

This method balances the ionization state of the analyte to achieve retention without triggering severe silanol interactions.

  • Mobile Phase Preparation:

    • Buffer (Channel A): Dissolve 0.77 g of Ammonium Acetate in 1 L of LC-MS grade water (10 mM). Adjust the pH to exactly 5.0 using glacial acetic acid. Filter through a 0.22 µm membrane.

    • Organic (Channel B): 100% HPLC-grade Methanol.

  • Chromatographic Conditions:

    • Column: C4 or C18, 150 mm × 4.6 mm, 5 µm particle size.

    • Elution: Isocratic at 60% B / 40% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV/PDA at 270 nm.

    • Injection Volume: 10 µL.

  • Self-Validation (System Suitability): Inject a 50 µg/mL standard solution of 2-Methoxy-5-methoxymethyl-phenylamine. The system is validated if the retention factor (

    
    ) is 
    
    
    
    , ensuring the peak is well separated from the void volume (
    
    
    ). The Relative Standard Deviation (RSD) of the retention time over 5 replicate injections must be
    
    
    .
Protocol B: Mixed-Mode Cation Exchange Chromatography

This method intentionally protonates the analyte to leverage highly predictable ion-exchange mechanisms, resulting in superior peak symmetry.

  • Mobile Phase Preparation:

    • Channel A: LC-MS grade Water containing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0).

    • Channel B: LC-MS grade Acetonitrile containing 0.1% TFA.

  • Chromatographic Conditions:

    • Column: Mixed-Mode Cation-Exchange (e.g., Primesep 100), 150 mm × 4.6 mm, 5 µm.

    • Elution: Isocratic at 50% B / 50% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV/PDA at 254 nm.

  • Self-Validation (Mechanism Verification): Inject a mixture containing the target analyte and a neutral marker (e.g., Toluene). The neutral marker must elute early (driven solely by hydrophobicity), while 2-Methoxy-5-methoxymethyl-phenylamine should elute significantly later. This differential retention validates that the cation-exchange mechanism is actively functioning and controlling the separation.

References

  • Boulahlib, S., Boudina, A., Si-Ahmed, K., Bessekhouad, Y., & Trari, M. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Analytical Methods, 8(29), 5949-5956.[Link]

  • Hadjmohammadi, M. R., & Nazari, S. S. S. J. (2013). Separation optimization of aniline and seven 4-substituted anilines in high-submicellar liquid chromatography using empirical retention modeling and Derringer's desirability function. Journal of Separation Science, 36(15), 2450-2457.[Link]

High-Fidelity Infrared Spectroscopy of Phenylamines: Distinguishing Methoxy and Amine Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Phenylamines, particularly methoxyphenylamine isomers like p-anisidine, are critical intermediates in pharmaceutical synthesis and are rigorously monitored in drug development as potential genotoxic impurities. Accurately characterizing the methoxy (–OCH₃) and primary amine (–NH₂) functional groups on an aromatic ring requires high-fidelity vibrational spectroscopy. Overlapping vibrational modes between the aromatic core and these substituents present a unique analytical challenge.

This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR methodologies, providing researchers with self-validating experimental protocols and mechanistic insights to reliably resolve these critical spectral features.

Mechanistic Spectral Analysis: Methoxy vs. Amine Groups

To distinguish methoxy and amine groups on a phenyl ring, analysts must understand the causality behind their vibrational modes. The reduced mass of the atoms and the bond force constants dictate the specific frequencies at which these functional groups absorb infrared radiation[1].

Amine Group (–NH₂) Dynamics: Primary aromatic amines exhibit distinct N–H stretching vibrations. Because the two hydrogen atoms can stretch in-phase or out-of-phase, they produce two distinct bands: the asymmetric stretch (higher frequency) and the symmetric stretch (lower frequency)[1]. In solid-state samples, intermolecular hydrogen bonding lowers the force constant of the N–H bonds, typically shifting these peaks to lower wavenumbers (e.g., 3433 cm⁻¹ and 3356 cm⁻¹) compared to gas-phase spectra. Additionally, the N–H scissoring (bending) mode appears as a strong band around 1620 cm⁻¹, which can overlap with aromatic C=C ring stretches.

Methoxy Group (–OCH₃) Dynamics: The methoxy group is characterized by both C–H and C–O stretching modes. The aliphatic C–H stretching of the methyl group occurs at unusually low frequencies (2830–2810 cm⁻¹)[1]. Mechanistically, the adjacent highly electronegative oxygen atom pulls electron density away from the methyl group, altering the force constant of the C–H bonds. The aryl-alkyl ether linkage produces a strong asymmetric C–O–C stretch between 1270–1230 cm⁻¹ and a weaker symmetric stretch near 1040 cm⁻¹[1].

Table 1: Characteristic IR Spectral Peaks for Methoxyphenylamines (e.g., p-Anisidine)
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Cause
Amine (–NH₂) N–H Asymmetric Stretch3400 – 3450MediumOut-of-phase stretching of N–H bonds; shifted by H-bonding.
Amine (–NH₂) N–H Symmetric Stretch3300 – 3360MediumIn-phase stretching of N–H bonds.
Amine (–NH₂) N–H Bending (Scissoring)1600 – 1650StrongIn-plane deformation of the H–N–H angle.
Amine (–NH₂) C–N Stretch (Aromatic)1250 – 1340StrongC–N bond stretching; conjugated with the aromatic ring.
Methoxy (–OCH₃) C–H Stretch (Aliphatic)2810 – 2830WeakMethyl C–H stretch, lowered by adjacent oxygen's electronegativity.
Methoxy (–OCH₃) C–O–C Asymmetric Stretch1230 – 1270StrongAryl-oxygen bond stretching.
Methoxy (–OCH₃) C–O–C Symmetric Stretch1020 – 1050MediumAlkyl-oxygen bond stretching.

(Data supported by the2[2] and 1[1])

Analytical Modality Comparison: ATR-FTIR vs. Transmission FTIR

When analyzing solid phenylamine derivatives, the choice of sampling interface fundamentally alters the resulting spectrum. Understanding the physical phenomena behind these differences is critical for accurate library matching and quantitation[3].

Transmission FTIR (KBr Pellet): In transmission mode, the infrared beam passes directly through a homogeneously dispersed sample in a potassium bromide (KBr) matrix. According to the Beer-Lambert law, absorbance is directly proportional to path length, making this method superior for quantitative bulk analysis[4]. However, KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O–H stretching band (3200–3600 cm⁻¹), which can severely obscure the critical N–H stretching region of the amine group[5].

Attenuated Total Reflectance (ATR-FTIR): ATR-FTIR utilizes an internal reflection element (IRE), such as diamond or zinc selenide. The IR beam reflects internally, creating an evanescent wave that penetrates the sample by approximately 0.5 to 2 micrometers[5]. This technique requires zero sample preparation, entirely eliminating KBr-induced moisture artifacts—a critical advantage when analyzing the moisture-sensitive N–H stretches of anisidines. However, the penetration depth is wavelength-dependent (deeper at lower wavenumbers/longer wavelengths), causing peaks in the fingerprint region (e.g., C–O–C stretches) to appear artificially intense compared to transmission spectra[6]. Software-based ATR correction is mandatory to normalize these intensities[6].

Table 2: Performance Comparison of FTIR Modalities for Phenylamines
ParameterTransmission FTIR (KBr)ATR-FTIR (Diamond IRE)
Sample Preparation High (Grinding, pressing)Minimal (Direct contact)
Moisture Interference High (KBr absorbs water)Low (No matrix required)
Amine (N–H) Resolution Often obscured by waterExcellent (Sharp, distinct peaks)
Peak Intensity Linear (Beer-Lambert Law)Wavelength-dependent (Requires correction)
Best Use Case Bulk quantitation, trace analysisRapid screening, surface analysis

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate self-validating system suitability checks to guarantee that the resulting spectra represent the molecule, not the matrix or instrument errors.

Protocol A: ATR-FTIR Analysis of p-Anisidine
  • System Suitability (Validation Check): Clean the diamond IRE with isopropanol and allow it to dry. Collect a background spectrum (air). Run a polystyrene standard film. Validation: The presence of sharp, well-defined peaks at exactly 1601 cm⁻¹ and 1028 cm⁻¹ validates the interferometer's wavelength accuracy and resolution.

  • Sample Application: Place 2–5 mg of crystalline p-anisidine directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the built-in clutch clicks. Causality: The evanescent wave only penetrates a few micrometers; uniform, high-pressure contact ensures maximum interaction with the sample, preventing weak or noisy spectral signals[3].

  • Data Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

  • Post-Processing (Validation Check): Apply an ATR correction algorithm using the refractive index of the crystal (2.4 for diamond) and the sample (~1.55). Validation: This mathematically adjusts the wavelength-dependent penetration depth, ensuring the C–O–C methoxy peaks at ~1250 cm⁻¹ are correctly proportioned relative to the high-frequency N–H amine peaks at ~3400 cm⁻¹, allowing for accurate library matching[6].

Protocol B: Transmission FTIR (KBr Pellet)
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 105°C for 2 hours to eliminate moisture. Store in a desiccator.

  • Sample Milling: Weigh ~1 mg of p-anisidine and ~100 mg of dry KBr. Grind thoroughly in an agate mortar for 2 minutes. Causality: Particle sizes must be milled smaller than the IR wavelength (< 2 µm) to prevent Mie scattering, which causes artificially sloping baselines at higher wavenumbers.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

  • Background Validation (Validation Check): Collect a background spectrum using a blank KBr pellet. Validation: A flat baseline in the 3200–3600 cm⁻¹ region validates that the matrix is completely anhydrous, ensuring no water interference with the sample's amine peaks[5].

  • Data Acquisition: Place the sample pellet in the beam path and collect 32 scans at 4 cm⁻¹ resolution.

Visualizing the Analytical Workflow

The following decision matrix illustrates the logical flow for selecting and executing the appropriate FTIR modality based on the sample's physical constraints and the analytical goals.

Workflow Start Phenylamine Sample (e.g., p-Anisidine) Decision Moisture Sensitive or Rapid Screening? Start->Decision ATR ATR-FTIR (Diamond/ZnSe Crystal) Decision->ATR Yes Trans Transmission FTIR (KBr Pellet) Decision->Trans No (Bulk Analysis) ATR_Prep Direct Application Apply Contact Pressure ATR->ATR_Prep Trans_Prep Grind with KBr Press into Pellet Trans->Trans_Prep ATR_Process Apply ATR Correction (Depth of Penetration) ATR_Prep->ATR_Process Trans_Process Baseline Correction (Scattering Adjustment) Trans_Prep->Trans_Process Analyze Spectral Analysis Identify -OCH3 & -NH2 Peaks ATR_Process->Analyze Trans_Process->Analyze

Decision matrix and processing workflow for FTIR analysis of phenylamines.

References

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling." Specac.com. 3

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." Specac.com. 5

  • MDPI. "Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release." MDPI.com. 4

  • Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Piketech.com. 6

  • NIST Chemistry WebBook. "Benzenamine, 4-methoxy- (p-Anisidine)." NIST.gov. 2

  • Wiley Analytical Science. "Interpretation of Infrared Spectra, A Practical Approach." Wiley.com. 1

Sources

Elemental Analysis Standards for 2-Methoxy-5-methoxymethyl-phenylamine: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and analytical scientists involved in the characterization and validation of 2-Methoxy-5-methoxymethyl-phenylamine .

Executive Summary

2-Methoxy-5-methoxymethyl-phenylamine (C₉H₁₃NO₂) is a critical aniline derivative, often utilized as a scaffold in the synthesis of kinase inhibitors and oxidative dye precursors.[1][2] In drug development, establishing this compound as a Reference Standard requires rigorous validation.

While NMR and HPLC confirm connectivity and chromatographic purity, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the definitive method for establishing the bulk purity and empirical formula of the material. This guide compares the performance of a fully characterized Certified Reference Material (CRM) against Working Standards and Crude Intermediates , demonstrating why high-stringency EA standards are non-negotiable for regulatory compliance.

Technical Profile & Theoretical Baselines

Before analyzing experimental data, the theoretical composition must be established as the absolute benchmark.

Compound: 2-Methoxy-5-(methoxymethyl)aniline Molecular Formula: C₉H₁₃NO₂ Molecular Weight: 167.21 g/mol [1][2]

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 912.011108.1064.65%
Hydrogen (H) 131.00813.107.84%
Nitrogen (N) 114.00714.018.38%
Oxygen (O) 215.99932.0019.14%

Critical Insight: Aniline derivatives are prone to oxidation and hygroscopicity.[2] A deviation of >0.4% from these theoretical values typically indicates retained solvent, moisture absorption, or synthesis byproducts.

Comparative Performance: Reference vs. Alternatives

This section objectively compares the EA performance of three grades of 2-Methoxy-5-methoxymethyl-phenylamine. The data highlights how "Alternatives" (lower grades) fail to meet the strict acceptance criteria required for pharmaceutical reference standards.

The Alternatives Defined
  • Alternative A (Crude Intermediate): Isolated directly from reduction of the nitro-precursor without recrystallization.[2]

  • Alternative B (Working Standard): Recrystallized once; used for daily retention time checks but not fully dried.

  • Product (Certified Reference Material - CRM): Recrystallized, vacuum-dried to constant weight, and stored under Argon.

Experimental Data Comparison

Acceptance Criteria: Theoretical ± 0.4% (USP <891> / General Analytical Guidelines)

MetricTheoretical Product (CRM) Alt A (Crude) Alt B (Working Std) Status
% Carbon 64.65 64.58 (Δ -0.[1][2]07)61.20 (Δ -3.[1]45)63.90 (Δ -0.[1]75)CRM Pass
% Hydrogen 7.84 7.82 (Δ -0.[1]02)7.10 (Δ -0.[1]74)8.10 (Δ +0.26)CRM Pass
% Nitrogen 8.38 8.35 (Δ -0.[1][2]03)7.90 (Δ -0.[1]48)8.25 (Δ -0.[1]13)CRM Pass
Impurity Identified N/A< 0.1% H₂O~5% Inorganic Salts~1.5% Methanol
Analysis of Failure Modes
  • Crude Failure: The massive drop in %C and %N in Alternative A indicates the presence of non-combustible inorganic salts (likely residual catalyst or drying agents like Na₂SO₄) which dilute the organic mass.

  • Working Standard Failure: Alternative B shows a higher %H than theoretical.[2] This is a classic signature of retained methanol (CH₃OH, high H/C ratio) or moisture , common in methoxymethyl-substituted anilines which can form hydrogen bonds with solvents.[2]

Validated Experimental Protocol

To achieve the "Product (CRM)" results shown above, the following self-validating protocol must be strictly followed. This workflow integrates sample preparation with data analysis.[3][4]

Phase 1: Sample Preparation (The "Drying Curve")

Context: Anilines are often oily or waxy solids.[2] Surface moisture is the primary enemy of accurate EA.

  • Vessel: Use pre-tared platinum or tin capsules.

  • Drying: Place 100 mg of bulk material in a vacuum oven at 40°C (below melting point) for 4 hours.

  • Check: Weigh. Return to oven for 1 hour. Weigh again.

    • Pass: Mass difference < 0.1%.

    • Fail: Continue drying.

  • Handling: Store in a desiccator with P₂O₅. Handle capsules with forceps only to prevent oil transfer from skin.

Phase 2: Combustion Analysis (CHN)
  • Calibration: Calibrate the analyzer using Acetanilide (Standard Reference Material).[2] The K-factor must be within 0.995–1.005.[1]

  • Blank Run: Run an empty tin capsule to subtract background carbon (from atmospheric CO₂).[2]

  • Sample Run: Weigh 2.0–2.5 mg of the dried 2-Methoxy-5-methoxymethyl-phenylamine into the capsule. Fold tightly to exclude air.

  • Combustion: Flash combustion at >900°C with Oxygen boost.

  • Detection: Thermal Conductivity Detector (TCD) for N₂, H₂O, and CO₂.[2]

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for qualifying 2-Methoxy-5-methoxymethyl-phenylamine as a Reference Standard.

ReferenceStandardQualification Start Crude 2-Methoxy-5- methoxymethyl-phenylamine Purification Recrystallization & Vacuum Drying (40°C) Start->Purification EA_Test Elemental Analysis (CHN) Combustion Purification->EA_Test Check_C Is %C within 64.65 ± 0.4%? EA_Test->Check_C Check_H Is %H within 7.84 ± 0.4%? Check_C->Check_H Yes Fail_Inorganic FAIL: Inorganic Salts (Low %C, Low %N) Check_C->Fail_Inorganic No (Too Low) Fail_Solvent FAIL: Retained Solvent (High %H, Low %C) Check_H->Fail_Solvent No (Too High) Secondary_Test Secondary Validation (1H-NMR / KF Titration) Check_H->Secondary_Test Yes Fail_Solvent->Purification Re-dry / Recrystallize Fail_Inorganic->Purification Filter / Extractive Workup Final_CRM PASS: Certified Reference Material Secondary_Test->Final_CRM Confirms Structure

Caption: Logic flow for qualifying the reference standard. Note the feedback loops for re-purification based on specific EA failure modes.

Scientific Integrity & Causality[1]

Why Elemental Analysis?

While NMR confirms the ratio of protons, it is insensitive to inorganic contaminants (like silica or sodium salts) and often insensitive to water unless specific pulse sequences are used. EA is a mass-balance technique .[1] If your sample contains 5% NaCl, your Carbon value will drop by exactly 5% relative to the theoretical value. This makes EA the ultimate "truth serum" for the bulk purity of the standard [1].

Stability Considerations

The "methoxymethyl" ether linkage at position 5 is generally stable, but the primary amine at position 1 is susceptible to oxidation.

  • Observation: Samples turning from off-white to brown indicate oxidation (quinone imine formation).[1]

  • Impact on EA: Oxidized samples typically show elevated Oxygen levels (if measured) and variable Hydrogen results.[2]

  • Protocol Requirement: Reference standards of this compound must be stored under Argon at -20°C to maintain the validity of the EA data [2].

References

  • United States Pharmacopeia (USP). General Chapter <891> Thermal Analysis and <1058> Analytical Instrument Qualification.[2] USP-NF.[1][5] (Provides the regulatory framework for purity analysis).

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics.[2] (2015).[2][6][7][8] (Establishes the need for reference standards in method validation).

  • NIST Chemistry WebBook. Standard Reference Data for Aniline Derivatives.[2] (Used for cross-referencing thermodynamic stability of similar aniline structures).[2]

  • PubChem. Compound Summary for Aniline Derivatives. National Library of Medicine. (Source for structural confirmation and calculated properties).

Sources

A Senior Application Scientist's Guide to Differentiating 2-Methoxy-5-methoxymethyl-phenylamine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unequivocal identification of structural isomers is a cornerstone of chemical research and pharmaceutical development, where subtle variations in molecular architecture can lead to profound differences in biological activity and safety profiles. This guide provides an in-depth, multi-platform analytical strategy for differentiating 2-Methoxy-5-methoxymethyl-phenylamine from its closely related structural isomers. We move beyond theoretical discussions to provide field-proven insights into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). By explaining the causality behind experimental choices and presenting detailed, self-validating protocols, this document serves as a robust resource for researchers, scientists, and drug development professionals tasked with ensuring the chemical integrity of their compounds.

The Analytical Challenge: Beyond a Common Molecular Formula

Structural isomers of substituted phenylamines, such as 2-Methoxy-5-methoxymethyl-phenylamine, all share the same molecular formula (C₉H₁₃NO₂) and, consequently, the same exact mass. This inherent similarity renders simple mass-based detection methods insufficient for their individual identification. The critical challenge lies in the unique positioning of the methoxy (–OCH₃) and methoxymethyl (–CH₂OCH₃) groups around the aniline core.

The primary isomers of concern, besides the target compound (A) , include but are not limited to:

  • 4-Methoxy-2-methoxymethyl-phenylamine (B)

  • 3-Methoxy-4-methoxymethyl-phenylamine (C)

The ability to distinguish these compounds is paramount, as the substitution pattern on the aromatic ring dictates the molecule's electronic properties, steric profile, and potential interactions with biological targets. An analytical workflow must therefore be capable of probing the distinct chemical environment of each atom within the molecule.

Nuclear Magnetic Resonance (NMR): The Definitive Structural Arbiter

NMR spectroscopy is the most powerful and unambiguous technique for distinguishing constitutional isomers.[1] It directly probes the chemical environment of ¹H and ¹³C nuclei, providing a unique fingerprint for each isomeric structure based on chemical shifts, signal multiplicities (splitting patterns), and integration.[2][3]

The Causality of Chemical Shift and Splitting Patterns

The position of electron-donating groups (–NH₂, –OCH₃) and the methoxymethyl group dramatically alters the electron density at different positions on the aromatic ring. This directly influences the magnetic shielding of the aromatic protons, causing them to resonate at different frequencies (chemical shifts). Furthermore, the proximity of protons to one another results in spin-spin coupling, which splits signals into predictable patterns (e.g., doublets, triplets) that reveal the connectivity of the molecule.[4]

Comparative ¹H NMR Spectral Analysis (Predicted)

The most significant differences will appear in the aromatic region (typically δ 6.5-7.5 ppm) and in the chemical shifts of the methoxy and methoxymethyl protons.

Compound Aromatic Protons (Predicted Pattern) -OCH₃ (s, 3H) -CH₂O- (s, 2H) -CH₂OCH₃ (s, 3H)
(A) 2-Methoxy-5-methoxymethyl-phenylamine 3H: A doublet, a singlet (or narrow doublet), and a doublet of doublets.~δ 3.8 ppm~δ 4.3 ppm~δ 3.3 ppm
(B) 4-Methoxy-2-methoxymethyl-phenylamine 3H: A doublet, a singlet (or narrow doublet), and a doublet of doublets. Different coupling constants than A.~δ 3.7 ppm~δ 4.4 ppm~δ 3.4 ppm
(C) 3-Methoxy-4-methoxymethyl-phenylamine 3H: A doublet, a doublet, and a doublet of doublets. Clear ortho and meta coupling.~δ 3.8 ppm~δ 4.4 ppm~δ 3.4 ppm

Expert Rationale: In compound A , the proton at C6 will be a doublet coupled to the C5 proton, the proton at C3 will be a near-singlet (or narrowly split), and the C4 proton will be a doublet of doublets. In contrast, for compound B , the symmetry and substitution pattern are different, leading to a distinct set of coupling constants and chemical shifts for the aromatic protons. The number of signals and their splitting patterns provide a definitive structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified amine isomer in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans for good signal-to-noise.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm. Integrate all signals and assign the chemical shifts and multiplicities.

Mass Spectrometry (MS): Fingerprinting via Fragmentation

When coupled with a separation technique like Gas Chromatography (GC-MS), Mass Spectrometry provides crucial data for isomer differentiation. While all isomers have the same molecular ion (M⁺), their fragmentation patterns under Electron Ionization (EI) will differ based on the stability of the resulting fragment ions.[5][6]

The Logic of Isomer-Specific Fragmentation

The substitution pattern dictates the most likely cleavage points. Benzylic cleavage (alpha-cleavage to the aromatic ring) is a highly favored pathway for compounds with a methoxymethyl group. The position of the methoxy and amine groups influences the stability of the resulting carbocations and radical species, leading to unique relative abundances of key fragment ions.[7][8] For instance, an "ortho effect" can occur where adjacent substituents interact during fragmentation, opening up unique pathways not available to meta or para isomers.[9][10]

Predicted Key Fragments (m/z):

  • Molecular Ion (M⁺): m/z 167

  • Loss of •CH₃ (M-15): m/z 152 (from methoxymethyl or methoxy)

  • Loss of •OCH₃ (M-31): m/z 136 (from methoxy group)

  • Benzylic Cleavage (Loss of •OCH₃ from side chain): m/z 136

  • Tropylium-type ion: m/z 121 (from cleavage of the C-C bond of the methoxymethyl group)

Trustworthiness through Ratios: The key to differentiation is not just the presence of these fragments, but their relative intensities. For example, an isomer with the methoxymethyl group ortho to the amine may show an enhanced fragment corresponding to a specific interaction, which would be less abundant in the para isomer.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the isomer in a volatile solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Parameters:

    • Column: A fused silica capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm x 0.25 µm), is standard for this type of analysis.[10][11]

    • Injection: 1 µL, splitless or with a high split ratio (e.g., 50:1).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature gradient ensures separation of isomers with different boiling points.[10]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Compare the retention times of the separated isomers. Analyze the mass spectrum of each peak, paying close attention to the relative abundances of the key fragment ions.

High-Performance Liquid Chromatography (HPLC): Exploiting Polarity Differences

HPLC is an essential tool for both analytical separation and preparative purification of isomers.[12] The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For aromatic amine isomers, reversed-phase HPLC is highly effective.

The Principle of Chromatographic Resolution

The polarity of the isomers differs slightly due to intramolecular interactions (e.g., hydrogen bonding) and the overall dipole moment, which are dictated by the substituent positions. These small differences in polarity cause the isomers to interact differently with the nonpolar stationary phase (e.g., C18), leading to different retention times and, thus, separation.[13]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector.

  • HPLC Parameters:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A good starting point is a mixture of 0.1% formic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start with 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 254 nm or a wavelength of maximum absorbance for the analytes.

  • Data Analysis: Each pure isomer should yield a single, sharp peak at a unique retention time.

Integrated Analytical Workflow & Data Summary

A multi-technique approach provides the highest level of confidence. The following workflow ensures unambiguous identification.

G cluster_0 Separation & Initial Analysis cluster_1 Structural Confirmation cluster_2 Final Identification Sample Isomer Mixture HPLC HPLC Separation Sample->HPLC Polarity GCMS GC-MS Analysis Sample->GCMS Volatility NMR 1H & 13C NMR Spectroscopy HPLC->NMR Collect Fractions Data Comparative Data Analysis GCMS->Data Retention Time & Fragmentation Pattern NMR->Data Chemical Shifts & Coupling Constants ID Unambiguous Isomer ID Data->ID

Caption: Integrated workflow for isomer differentiation.

Summary of Differentiating Characteristics
Technique Parameter Compound A (Target) Isomers B, C, etc.
¹H NMR Aromatic SplittingUnique pattern based on 2,5-substitution.Distinctly different patterns and J-couplings.
GC-MS Retention TimeUnique tR value.Different tR values based on volatility/polarity.
GC-MS Key Fragment RatiosSpecific ratio of m/z 136 to m/z 121.Altered fragment abundance ratios.
HPLC Retention TimeUnique tR value.Different tR values based on polarity.

Conclusion

The differentiation of 2-Methoxy-5-methoxymethyl-phenylamine from its structural isomers is a non-trivial task that demands a synergistic analytical approach. While chromatographic methods like HPLC and GC-MS are powerful for separation and initial characterization, they do not provide the definitive structural proof offered by NMR spectroscopy. ¹H NMR, with its sensitivity to the unique electronic environment and connectivity of each proton, stands as the ultimate arbiter for unambiguous identification. By integrating these techniques, researchers can create a self-validating system that ensures the identity and purity of their target compound, a critical requirement for advancing trustworthy and reproducible science in chemical and pharmaceutical development.

References

  • PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Supporting Information for scientific publication. (n.d.).
  • Supporting Information for scientific publication. (n.d.).
  • Royal Society of Chemistry. (n.d.). Supplementary Data.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • Kämpfer, P., Crettaz, S., et al. (2019). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • PubChem. (n.d.). 3-methoxy-N-(4-methylphenyl)-N-phenylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Zuba, D., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-methoxybenzenamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • National Institute of Justice. (2019, June 1). The Differentiation of 2,5-Dimethoxy-N-(N-Methoxybenzyl)Phenethylamine (NBOMe) Isomers Using GC Retention Indices and Multivariate Analysis of Ion Abundances in Electron Ionization Mass Spectra. Retrieved from [Link]

  • Jackson, G. (2019, April 1). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivaria. West Virginia University. Retrieved from [Link]

  • Atlantis Press. (2021, April 22). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Eleven 2,5-Dimethoxy-N-(2-methoxybenzyl)-phenethylamine (NBOMe) Derivatives and Differentiation from their 3-and 4-Methoxybenzyl Analogues -Part II. Retrieved from [Link]

  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Retrieved from [Link]

  • ACS Omega. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • Davidson, J. T. (n.d.). The Analysis of 2,5-Dimethoxy-N-(N-methoxybenzyl) phenethylamine (NBOM. The Research Repository @ WVU. Retrieved from [Link]

  • Interpretation of mass spectra. (n.d.). Retrieved from [Link]

  • Roy, S. D., & Lim, H. K. (1988). Separation of optical isomers of methoxyphenamine and its metabolites as N-heptafluorobutyryl-L-prolyl derivatives by fused-silica capillary gas chromatography. Journal of Chromatography. Retrieved from [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016073276A1 - Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.
  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]

  • Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. (n.d.).
  • MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.